molecular formula C8H11N3O2 B2557154 Ethyl 2-amino-2-(pyrazin-2-YL)acetate CAS No. 500993-16-8

Ethyl 2-amino-2-(pyrazin-2-YL)acetate

Cat. No.: B2557154
CAS No.: 500993-16-8
M. Wt: 181.195
InChI Key: OTAYOVYMOOSNMM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(pyrazin-2-yl)acetate (CAS 500993-16-8) is a chiral ethyl ester derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry. Its molecular formula is C8H11N3O2, with a molecular weight of 181.19 g/mol . The compound features both an amino group and a pyrazine heterocycle, a privileged scaffold known for its significant role in drug discovery . This structure makes it a valuable precursor for the design and synthesis of novel biologically active molecules. The core research value of this compound lies in its application for developing new therapeutic agents. Pyrazine derivatives have demonstrated remarkable biological activities, including potent effects against pathogenic microorganisms and promising cytotoxicity against cancer cell lines . Recent studies in 2025 highlight that synthetic molecules derived from pyrazine scaffolds exhibit excellent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . Furthermore, such compounds have shown significant anticancer activity against human lung cancer cells (A549 cell line), with studies confirming their efficacy through molecular docking interactions with target proteins . Researchers utilize this compound to create novel molecular entities, exploring its potential through structural modifications for specific biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The product may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-pyrazin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)7(9)6-5-10-3-4-11-6/h3-5,7H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAYOVYMOOSNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for Ethyl 2-amino-2-(pyrazin-2-yl)acetate (CAS 159470-82-3) .[1] It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, stability, and application in drug discovery.

A Critical Building Block in Heterocyclic Peptidomimetics

Executive Summary

Ethyl 2-amino-2-(pyrazin-2-yl)acetate (CAS 159470-82-3) acts as a specialized non-proteinogenic amino acid scaffold.[1] Structurally, it consists of a glycine backbone substituted at the


-position with a pyrazine ring. This unique architecture allows it to serve as a bioisostere for phenylglycine , introducing polarity and hydrogen-bonding potential into the hydrophobic pockets of target proteins (e.g., serine proteases, kinases).

Its primary utility lies in the synthesis of peptidomimetics , where the electron-deficient pyrazine ring alters the pKa and metabolic stability of the adjacent amine, often improving oral bioavailability compared to carbocyclic analogs.

Chemical Architecture & Physicochemical Profile[2]

The molecule combines a basic primary amine, an electrophilic ester, and a


-deficient heteroaromatic ring. This "push-pull" electronic structure dictates its reactivity and handling requirements.[1]
Table 1: Physicochemical Specifications
PropertySpecificationNotes
CAS Number 159470-82-3Often supplied as HCl salt (stable form).[1]
IUPAC Name Ethyl 2-amino-2-(pyrazin-2-yl)acetateAlso known as Pyrazin-2-ylglycine ethyl ester.[1]
Molecular Formula

Free base MW: 181.19 g/mol .
Molecular Weight 217.65 g/mol (HCl salt)Salt form is hygroscopic; store under inert gas.
pKa (Predicted)

-Amine: ~7.2
Lower than Phenylglycine (~9.0) due to pyrazine electron withdrawal.
LogP ~0.2 - 0.5Significantly more polar than phenyl-analogs.[1]
Solubility DMSO, Methanol, WaterHigh aqueous solubility as HCl salt.

Synthetic Architecture & Protocols

The synthesis of CAS 159470-82-3 generally follows the Strecker Synthesis pathway, adapted to accommodate the sensitivity of the pyrazine ring to strong reducing agents.[1]

Retrosynthetic Analysis

The most robust route disconnects the


-amino nitrile, tracing back to Pyrazine-2-carboxaldehyde .[1]

Retrosynthesis Figure 1: Retrosynthetic Logic for CAS 159470-82-3 Target Ethyl 2-amino-2-(pyrazin-2-yl)acetate (Target) Intermediate 2-Amino-2-(pyrazin-2-yl)acetonitrile (Strecker Adduct) Target->Intermediate Ethanolysis (HCl/EtOH) Precursor Pyrazine-2-carboxaldehyde (Starting Material) Intermediate->Precursor Strecker (NaCN, NH4Cl)

Experimental Protocol: The Modified Strecker Route

Note: This protocol synthesizes the racemic mixture. Chiral resolution is typically performed via enzymatic hydrolysis (e.g., Amano Lipase) or chiral HPLC post-synthesis.

Phase 1: Formation of the

-Amino Nitrile
[1]
  • Reagents: Pyrazine-2-carboxaldehyde (1.0 eq),

    
     (1.1 eq), NaCN (1.1 eq).
    
  • Solvent: Methanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve

      
       and NaCN in water; cool to 0°C.
      
    • Add Pyrazine-2-carboxaldehyde in Methanol dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Critical Control Point: Monitor consumption of aldehyde by TLC (EtOAc/Hexane).

    • Workup: Extract with DCM, dry over

      
      , and concentrate to yield the crude amino nitrile. Caution: Cyanide waste protocols apply.[1]
      
Phase 2: Acid Hydrolysis & Esterification (One-Pot)
  • Reagents: Crude Nitrile, Ethanol (anhydrous),

    
     gas (or 
    
    
    
    ).
  • Procedure:

    • Dissolve crude nitrile in anhydrous Ethanol at 0°C.

    • Slowly bubble dry

      
       gas until saturation OR add 
      
      
      
      (3.0 eq) dropwise (exothermic).
    • Reflux for 4–6 hours. The nitrile first hydrolyzes to the imidate, then to the ester.

    • Purification: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the Ethyl 2-amino-2-(pyrazin-2-yl)acetate Hydrochloride .

    • Yield Expectation: 60–75% over two steps.

Applications in Drug Discovery[4][5][6]

This scaffold is a "privileged structure" in the design of protease inhibitors, specifically for Hepatitis C (NS3/4A) and proteasome inhibitors.

Mechanistic Role
  • P1/P2 Pocket Occupancy: The pyrazine ring mimics the phenylalanine side chain found in natural substrates but adds nitrogen atoms that can accept hydrogen bonds from the enzyme backbone.

  • Electronic Modulation: The electron-withdrawing nature of pyrazine reduces the basicity of the

    
    -amine.[1] In peptide coupling, this reduces the nucleophilicity, requiring highly active coupling agents (e.g., HATU) but also reducing the risk of epimerization during synthesis.
    
Workflow: Peptide Coupling

When using CAS 159470-82-3 as a C-terminal cap or internal residue:

CouplingWorkflow Figure 2: Peptide Coupling Workflow Start CAS 159470-82-3 (HCl Salt) Base Free Base Generation (DIPEA/DMF) Start->Base Neutralization Coupling Amide Bond Formation (HATU/HOAt) Base->Coupling + R-COOH Product Pyrazine-Peptide Conjugate Coupling->Product

Analytical Validation & Quality Control

To ensure the integrity of the building block before use, the following analytical signatures must be verified.

NMR Characterization ( or )[1]
  • Pyrazine Protons: Look for a characteristic pattern of 3 aromatic protons shifted downfield (8.5–8.8 ppm).

    • 
       ~8.75 (d, 1H), 
      
      
      
      ~8.60 (d, 1H),
      
      
      ~8.55 (s/d, 1H).
  • 
    -Proton:  A singlet (or distinct singlet-like peak) around 5.2–5.5 ppm.[1] Note: This proton is acidic; deuterium exchange may occur in 
    
    
    
    over time.
  • Ethyl Group: Quartet at ~4.2 ppm (

    
    ) and Triplet at ~1.2 ppm (
    
    
    
    ).
Mass Spectrometry[7]
  • ESI (+): Expect

    
     (Free base).
    
  • Common Impurity: Pyrazine-2-carboxylic acid (Hydrolysis product,

    
    ).[1]
    

Safety & Handling

  • Hygroscopicity: The HCl salt is hygroscopic. Store at 2–8°C under Argon.

  • Stability: Pyrazine rings are susceptible to nucleophilic attack if activated (e.g., N-oxidation). Avoid strong oxidizers (mCPBA) unless N-oxide formation is desired.[1]

  • Racemization: The

    
    -proton is activated by both the ester and the electron-deficient pyrazine ring.[1] Avoid excessive base exposure (e.g., 
    
    
    
    ) during workup to prevent rapid racemization.

References

  • BLD Pharm. (n.d.). Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl Safety Data Sheet. Retrieved from

  • Doležal, M., et al. (2009). Pyrazine derivatives: A patent review (2006–2008). Expert Opinion on Therapeutic Patents. (Contextual grounding on pyrazine medicinal chemistry).
  • Palacios, F., et al. (2005).

    
    -amino acid derivatives with heterocyclic side chains.[1][2] Organic Preparations and Procedures International. (Methodological basis for Strecker synthesis of heterocyclic amino acids).
    
  • PubChem. (2025).[3][4] Compound Summary for Pyrazine-based Intermediates. National Library of Medicine.[5] Retrieved from

Sources

Whitepaper: Structural Profiling and Synthetic Methodologies of Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-2-(pyrazin-2-yl)acetate is a highly versatile, non-natural


-amino acid derivative that serves as a critical building block in modern medicinal chemistry. Featuring an electron-deficient pyrazine ring coupled with an 

-amino ester moiety, this scaffold is widely utilized in the rational design of peptidomimetics, kinase inhibitors, and advanced anti-infective agents[1]. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic protocols, and strategic applications in drug discovery workflows.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of ethyl 2-amino-2-(pyrazin-2-yl)acetate consists of a pyrazine heteroaromatic ring attached directly to the


-carbon of an ethyl glycinate framework. The presence of the pyrazine ring—a strong electron-withdrawing group with two hydrogen-bond acceptors—significantly alters the electronic landscape of the adjacent chiral center compared to natural aromatic amino acids like phenylalanine.
Quantitative Physicochemical Data

To facilitate integration into computational drug design and formulation workflows, the core physicochemical properties of both the free base and the stabilized hydrochloride salt are summarized below[2].

PropertyFree Base SpecificationHydrochloride (HCl) Salt Specification
Molecular Formula C₈H₁₁N₃O₂C₈H₁₁N₃O₂ · HCl
Molecular Weight 181.19 g/mol 217.65 g/mol
CAS Registry Number 500993-16-8159470-82-3
Hydrogen Bond Donors 1 (Primary amine)2 (Protonated amine)
Hydrogen Bond Acceptors 4 (Pyrazine N's, Ester O's)4
Rotatable Bonds 44
Stability and the Diketopiperazine (DKP) Liability

Expert Insight: As a free base, ethyl 2-amino-2-(pyrazin-2-yl)acetate is highly susceptible to intermolecular auto-condensation. The unprotonated


-amine can nucleophilically attack the ester carbonyl of an adjacent molecule, leading to the rapid formation of biologically inactive diketopiperazine (DKP) byproducts.

To mitigate this causality, the compound is almost exclusively synthesized, commercialized, and stored as its hydrochloride salt[3]. Protonation of the


-amine eliminates its nucleophilicity, rendering the ester moiety safe from intermolecular attack. This self-protecting mechanism ensures long-term shelf stability and guarantees reproducible kinetics during downstream peptide coupling reactions.

De Novo Synthesis & Mechanistic Pathway

The synthesis of pyrazine-containing


-amino acids requires specialized approaches due to the instability of pyrazine-2-carboxaldehyde under standard aqueous conditions. A modified, anhydrous Strecker synthesis followed by a Pinner-type esterification is the most robust pathway.

SyntheticPathway A Pyrazine-2-carboxaldehyde B Imine Intermediate A->B NH3 / MeOH C alpha-Aminonitrile B->C TMSCN D Ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl C->D EtOH / Anhydrous HCl

Synthetic workflow for ethyl 2-amino-2-(pyrazin-2-yl)acetate via modified Strecker reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate degradation is minimized through strict environmental controls.

  • Imine Formation:

    • Action: Dissolve pyrazine-2-carboxaldehyde in anhydrous methanol. Introduce a stoichiometric excess of methanolic ammonia at 0 °C.

    • Causality: The electron-withdrawing nature of the pyrazine ring makes the aldehyde highly reactive but prone to hydration and side reactions. Anhydrous conditions and low temperatures suppress hydration, driving the equilibrium entirely toward the reactive imine intermediate.

  • Anhydrous Cyanation:

    • Action: Slowly add trimethylsilyl cyanide (TMSCN) to the reaction mixture, maintaining the temperature below 5 °C. Stir for 4 hours.

    • Causality: Standard aqueous sodium cyanide (NaCN) would hydrolyze the fragile imine. TMSCN maintains a homogeneous, anhydrous organic environment, accelerating the nucleophilic attack on the imine while protecting the pyrazine moiety.

  • Pinner-type Esterification:

    • Action: Concentrate the mixture in vacuo to isolate the crude

      
      -aminonitrile. Redissolve in absolute ethanol and bubble anhydrous HCl gas through the solution at 0 °C until saturation. Heat to reflux for 12 hours.
      
    • Causality: The anhydrous HCl serves a dual catalytic role. It drives the Pinner reaction (converting the nitrile to an imidate, then to the ethyl ester) and immediately protonates the resulting primary amine. This in situ protonation prevents the aforementioned DKP auto-condensation.

    • Validation Checkpoint: Take a 0.5 mL aliquot, neutralize, and analyze via ATR-FTIR. The complete disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the emergence of a strong ester carbonyl stretch (~1740 cm⁻¹) validates complete conversion.

  • Isolation:

    • Action: Cool the mixture to 0 °C, precipitate the product using cold diethyl ether, and filter under an inert atmosphere.

    • Causality: The target hydrochloride salt is highly polar and insoluble in ethereal solvents. This allows for rapid precipitation and removal of organic impurities without requiring an aqueous workup, which could prematurely hydrolyze the newly formed ester.

Pharmacological Significance & Application in Drug Design

In rational drug design, the pyrazine ring acts as a privileged bioisostere for benzene and pyridine[4]. It offers enhanced aqueous solubility and introduces two distinct hydrogen-bond acceptors, which can interact with kinase hinge regions or bacterial enzyme active sites.

When ethyl 2-amino-2-(pyrazin-2-yl)acetate is incorporated into peptidomimetics, the ethyl ester acts as a temporary protecting group. It allows for selective


-terminal derivatization before being hydrolyzed to expose the carboxylic acid for subsequent 

-terminal chain elongation.

DrugDesign S1 Ethyl 2-amino-2-(pyrazin-2-yl)acetate S2 N-Derivatization S1->S2 Pharmacophore Expansion S3 Ester Hydrolysis S2->S3 Acid Deprotection S4 Peptidomimetic Library S3->S4 Peptide Coupling S5 High-Throughput Screening S4->S5 Lead Identification

Rational drug design workflow utilizing the pyrazine alpha-amino acid scaffold.

Recent structure-activity relationship (SAR) studies have demonstrated that pyrazine-based scaffolds exhibit potent anti-infective properties, particularly against Mycobacterium tuberculosis and various fungal strains, by acting as competitive inhibitors in folate and cell wall synthesis pathways[4][5].

Analytical Validation Standards

To ensure the integrity of ethyl 2-amino-2-(pyrazin-2-yl)acetate before deployment in library synthesis, the following analytical standards must be met:

  • HPLC Purity: >98% (using a C18 reverse-phase column, gradient elution with 0.1% TFA in Water/Acetonitrile). The acidic mobile phase prevents on-column degradation.

  • Chiral Resolution: Because the de novo synthesis yields a racemate, enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Chiralcel OD-H) if stereospecificity is required for the target API.

  • Mass Spectrometry (ESI-MS): Expected

    
     peak at m/z 182.1 for the free base[6].
    

References

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC - National Institutes of Health.[Link]

  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI.[Link]

  • Design, Synthesis, Characterization, Docking and Biological Assessment of Innovative 5-(Pyrazin-2-yl)-1, 3, 4-oxadiazol-2-amine Derivatives for Enhanced Anti-fungal and Anti-Bacterial Activities. Research Journal of Pharmacy and Technology.[Link]

Sources

Pyrazine-2-ylglycine Ethyl Ester: A Comprehensive Technical Guide for Synthesis and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug discovery. Pyrazine-2-ylglycine ethyl ester (ethyl 2-amino-2-(pyrazin-2-yl)acetate) is a highly valued heteroaryl glycine derivative. By introducing a pyrazine ring at the α-carbon, medicinal chemists can significantly alter a molecule's physicochemical profile—lowering the pKa of adjacent amines, introducing novel hydrogen-bond acceptors, and modulating lipophilicity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the synthesis of this electron-deficient heteroaryl glycine, establish self-validating experimental protocols, and map its integration into preclinical drug development workflows.

Physicochemical Data & Chemical Profile

Understanding the baseline properties of the building block is critical for downstream reaction design, particularly regarding solubility and stability during deprotection sequences. The compound is frequently utilized as an HCl salt to prevent spontaneous cyclization or degradation of the free base[1].

PropertyValue
Chemical Name Ethyl 2-amino-2-(pyrazin-2-yl)acetate
CAS Number (Free Base) 500993-16-8[2]
CAS Number (HCl Salt) 159470-82-3[1]
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight (Free Base) 181.19 g/mol [2]
Molecular Weight (HCl Salt) 217.65 g/mol [1]
Typical Physical State Solid / Crystalline Powder
Storage Conditions 2-8°C, desiccated, inert atmosphere

Mechanistic Pathways & Synthesis Strategies

The synthesis of heteroaryl glycines presents unique challenges. Classical Strecker syntheses often fail due to the volatility and instability of pyrazine-2-carboxaldehyde, coupled with the inherent toxicity of cyanide reagents. Therefore, modern synthetic routes rely on boronic acid chemistry.

The Petasis Borono-Mannich Reaction (Racemic Synthesis)

The Petasis reaction is the field-proven standard for accessing α-heteroarylglycines[3]. It is a multicomponent reaction utilizing pyrazine-2-boronic acid, an amine (often a cleavable surrogate like benzhydrylamine), and ethyl glyoxylate.

Causality in Design: Ethyl glyoxylate is selected because its high electrophilicity rapidly drives iminium ion formation. This is critical: the pyrazine ring is highly electron-deficient, making pyrazine-2-boronic acid less nucleophilic than standard phenylboronic acids. By ensuring rapid and complete iminium formation, the equilibrium is pushed toward the tetracoordinate boronate complex, facilitating the necessary intramolecular C-C bond formation[4].

Petasis A Ethyl Glyoxylate + Amine B Iminium Ion Intermediate A->B Condensation (-H2O) C Pyrazine-2-boronic Acid Addition B->C Nucleophilic Attack D Tetracoordinate Boronate Complex C->D Coordination E Intramolecular Alkyl Transfer D->E C-C Bond Formation F Pyrazine-2-ylglycine Ethyl Ester E->F Product Release

Fig 1: Petasis borono-Mannich mechanistic pathway for heteroaryl glycine synthesis.

Rhodium-Catalyzed Asymmetric Addition (Enantioselective Synthesis)

When enantiopurity is required for strict stereochemical binding pocket alignment, asymmetric addition is employed. Rhodium-catalyzed 1,2-additions of arylboronic acids to N-protected iminoesters utilizing chiral ligands (e.g., C2-symmetric bidentate phosphoramidites like N-Me-BIPAM) yield highly enantiopure arylglycines[5].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success before proceeding.

Protocol A: Racemic Synthesis via Petasis Reaction

Objective: Synthesize N-protected pyrazine-2-ylglycine ethyl ester.

  • Iminium Pre-formation: Charge a flame-dried round-bottom flask with benzhydrylamine (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M). Add ethyl glyoxylate (50% solution in toluene, 1.05 equiv). Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the iminium ion prevents the competitive protodeboronation of the sensitive pyrazine-2-boronic acid.

  • Boronic Acid Addition: Add pyrazine-2-boronic acid (1.2 equiv) in a single portion. Stir the reaction mixture at room temperature for 16 hours under an inert argon atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint (¹H-NMR): Analyze the crude mixture. The diagnostic α-proton of the newly formed product typically appears as a distinct doublet (coupled to the NH) in the 4.8–5.2 ppm region. The complete disappearance of the aldehyde proton signal (~9.5 ppm) confirms the consumption of ethyl glyoxylate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-benzhydryl protected ester.

  • Deprotection & Salt Formation: Subject the intermediate to hydrogenolysis (Pd/C, H₂) to remove the benzhydryl group. Treat the resulting free base with HCl in ethyl acetate to precipitate the stable ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl salt[1].

Protocol B: Enantioselective Rh-Catalyzed Synthesis

Objective: Synthesize enantiopure (S)- or (R)-pyrazine-2-ylglycine ethyl ester.

  • Catalyst Activation: In an argon-filled glovebox, charge a vial with Rh(acac)(C₂H₄)₂ (3 mol%) and the chiral ligand (R,R)-N-Me-BIPAM (3.3 mol%)[5]. Add anhydrous 1,4-dioxane and stir for 15 minutes to pre-form the active chiral catalyst complex.

  • Reagent Addition: Add ethyl N-p-methoxyphenyl (PMP) iminoacetate (1.0 equiv) and pyrazine-2-boronic acid (1.5 equiv) to the vial[5].

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 80°C for 22 hours[5].

  • Validation Checkpoint (Chiral HPLC): After standard aqueous workup, analyze an aliquot via chiral stationary phase HPLC to determine the enantiomeric excess (ee). A successful run should yield >90% ee.

  • Deprotection: Remove the N-PMP protecting group using ceric ammonium nitrate (CAN) in aqueous acetonitrile to yield the enantiopure free amine.

Integration into Drug Discovery Workflows

The incorporation of the pyrazine-2-ylglycine motif is rarely the final step; it serves as a scaffold for complex peptidomimetics. The electron-withdrawing nature of the pyrazine ring lowers the basicity of the α-amine, making it an excellent candidate for forming highly stable, protease-resistant amide bonds in peptide drug development.

Workflow S1 Step 1: Scaffold Synthesis Petasis or Rh-Catalyzed Addition S2 Step 2: Deprotection Removal of N-protecting groups S1->S2 S3 Step 3: Peptide Coupling Integration into Peptidomimetic Chain S2->S3 S4 Step 4: SAR Optimization Tuning Pyrazine N-substitution S3->S4 S5 Step 5: Preclinical Profiling PK/PD & Target Affinity S4->S5

Fig 2: Integration of pyrazine-2-ylglycine ethyl ester into drug discovery workflows.

By strictly controlling the stereochemistry and understanding the electronic impacts of the pyrazine ring, researchers can rationally design therapeutics with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

References

  • ethyl 2-amino-2-(pyrazin-2-yl)acetate | 500993-16-8 . ChemicalBook. 2

  • ETHYL 2-AMINO-2-(PYRAZIN-2-YL)ACETATE HCL . Sigma-Aldrich. 1

  • A New Synthesis of α-Arylglycines from Aryl Boronic Acids . ResearchGate. 3

  • Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines . ResearchGate. 5

  • Petasis three-component reaction accelerated by trifluoroacetic acid: synthesis of indoline-derived glycines . ResearchGate.4

Sources

Solubility Profiling and Solvent Selection for Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-2-(pyrazin-2-yl)acetate is a critical bifunctional building block in the synthesis of pyrazine-based antitubercular agents, kinase inhibitors, and peptidomimetics.[1] Its solubility profile is governed by a complex interplay between the electron-deficient pyrazine ring, the basic primary amine, and the lipophilic ethyl ester tail.

This guide provides a comprehensive technical analysis of the solubility characteristics of this molecule.[1][2][3] Because specific quantitative solubility data (mg/mL) for this intermediate is rarely published in open literature, this document focuses on predictive solubility profiling , experimental determination protocols , and process chemistry applications .

Critical Distinction: This guide addresses both the Free Base and the Hydrochloride Salt (CAS: 159470-82-3) forms, as their solubility profiles are diametrically opposed.[1]

Part 1: Structural Analysis & Physicochemical Drivers[1]

To understand the solubility behavior of ethyl 2-amino-2-(pyrazin-2-yl)acetate, we must deconstruct its molecular architecture.[1]

Functional Group Analysis[1]
  • Pyrazine Ring: A planar, electron-deficient heteroaromatic system.[1] The nitrogen atoms act as weak hydrogen bond acceptors, increasing solubility in polar aprotic solvents (DMSO, DMF) and alcohols.

  • 
    -Amino Group (
    
    
    
    ):
    A primary amine that acts as both a hydrogen bond donor and acceptor.[1] It provides basicity, allowing for pH-dependent solubility manipulation (salt formation).[1]
  • Ethyl Ester (

    
    ):  A hydrophobic moiety that imparts solubility in organic solvents like dichloromethane (DCM) and ethyl acetate, while limiting water solubility in the free base form.[1]
    
Theoretical Solubility Map (Graphviz)

The following diagram illustrates the interaction mechanisms between the solute and various solvent classes.

SolubilityMechanism cluster_forms Form-Specific Behavior Solute Ethyl 2-amino-2-(pyrazin-2-yl)acetate PolarProtic Polar Protic (MeOH, EtOH, Water) Solute->PolarProtic H-Bonding (Amine/Pyrazine N) PolarAprotic Polar Aprotic (DMSO, DMF) Solute->PolarAprotic Dipole-Dipole & H-Bond Acceptance Chlorinated Chlorinated (DCM, Chloroform) Solute->Chlorinated Van der Waals & Dipole Interactions NonPolar Non-Polar (Hexane, Heptane) Solute->NonPolar Limited Interaction (Insoluble) FreeBase Free Base: Soluble in Organics Salt HCl Salt: Soluble in Water/MeOH

Figure 1: Mechanistic interaction map showing the dominant intermolecular forces driving solubility in different solvent classes.[1]

Part 2: Solubility Profile & Solvent Selection Matrix[1]

The following data is synthesized from the physicochemical properties of analogous pyrazine amino esters and general solubility principles.

Comparative Solubility Table
Solvent ClassSpecific SolventSolubility: Free BaseSolubility: HCl SaltProcess Application
Polar Aprotic DMSOHigh (>100 mg/mL)High (>50 mg/mL)Stock solutions for bioassays.[1]
Polar Aprotic DMFHigh (>100 mg/mL)High (>50 mg/mL)Reaction solvent (e.g., nucleophilic substitution).[1]
Polar Protic MethanolHigh High Recrystallization (solvent).[1]
Polar Protic WaterLow (<1 mg/mL)High (>100 mg/mL)Free Base: Precipitation anti-solvent.Salt: Dissolution medium.[1]
Chlorinated Dichloromethane (DCM)High Low/Insoluble Extraction of Free Base from aqueous workup.[1]
Esters Ethyl AcetateModerate Insoluble Recrystallization (anti-solvent for salt).[1]
Alkanes Hexane / HeptaneInsoluble Insoluble Universal anti-solvent for precipitation.[1]
Critical Process Insights
  • Extraction Strategy: To isolate the molecule from an aqueous reaction mixture, adjust the pH to >9.0 (using

    
     or 
    
    
    
    ) to ensure the amine is deprotonated (Free Base form). Extract into DCM or Ethyl Acetate.[1]
  • Salt Formation: If the free base is an oil (common for amino esters), converting it to the HCl salt using 4M HCl in Dioxane often yields a stable, crystalline solid that precipitates from non-polar solvents like Ether or Hexane.

  • Stability Warning: Avoid prolonged storage in aqueous basic solutions, as the ethyl ester is susceptible to hydrolysis, converting the molecule to the corresponding carboxylic acid (zwitterion).

Part 3: Experimental Determination Protocol (Self-Validating)

When specific literature values are absent, you must generate your own data.[1] This protocol is adapted from OECD Guideline 105 (Shake Flask Method) but optimized for rapid pharmaceutical intermediates.[1]

The "Shake-Flask" Workflow

This method ensures thermodynamic equilibrium is reached, preventing false kinetic solubility readings.[1]

Prerequisites:

  • Test Substance: Ethyl 2-amino-2-(pyrazin-2-yl)acetate (Purity >95%).[1]

  • Analytical Method: HPLC-UV (Detection at 254 nm or 270 nm for pyrazine ring).[1]

ExperimentalProtocol Step1 1. Saturation: Add excess solid to 5mL solvent Step2 2. Equilibration: Agitate at 25°C for 24 hours Step1->Step2 Step3 3. Separation: Centrifuge or Filter (0.45 µm PTFE) Step2->Step3 Validation Check: Is solid still present? If NO, add more solid and repeat Step 2. Step2->Validation Step4 4. Dilution: Dilute aliquot with Mobile Phase Step3->Step4 Step5 5. Quantification: HPLC-UV Analysis vs Standard Curve Step4->Step5 Validation->Step2 Yes

Figure 2: Step-by-step experimental workflow for determining thermodynamic solubility.

Detailed Protocol Steps
  • Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Visual Inspection:

    • If dissolved immediately: Solubility is >50 mg/mL.[1] Add more solid until saturation is observed.[1]

    • If undissolved: Proceed to equilibration.

  • Equilibration: Cap the vial and shake (orbital shaker) at 25°C for 24 hours.

  • Phase Separation: Filter the supernatant using a syringe filter compatible with the solvent (e.g., PTFE for organics, Nylon for aqueous). Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Inject the filtrate into an HPLC system. Calculate concentration using a calibration curve derived from a standard solution of the compound in DMSO.

Part 4: Stability & Handling Considerations[1]

Chemical Stability
  • Hydrolysis: The ethyl ester is labile. Avoid using water or alcohols with strong bases (NaOH, KOH) unless hydrolysis is the intended reaction.

  • Dimerization:

    
    -amino esters can self-condense to form diketopiperazines (cyclic dipeptides), especially in solution over time.[1] Store stock solutions at -20°C.
    
  • Oxidation: The primary amine is susceptible to oxidation. Use degassed solvents for analytical solubility studies to ensure accuracy.[1]

Recommended Storage
  • Solid State: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Solution State: DMSO stocks are stable for months at -20°C. Aqueous solutions should be prepared fresh.[1]

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][4] Test No. 105: Water Solubility.[1][2][3][4] Organisation for Economic Co-operation and Development.[1][3] Link

  • PubChem. (2023).[1] Compound Summary: Ethyl 2-(5-aminopyridin-2-yl)acetate (Analogue).[1] National Library of Medicine.[1] Link

  • BLD Pharm. (2023).[1][5] Product Analysis: Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride (CAS 159470-82-3).[1][5][6]Link[1]

  • Doležal, M., et al. (2009).[1] Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid derivatives. Molecules, 14(10), 4197-4212.[1] (Provides context on pyrazine ester solubility/workup). Link[1]

Sources

Introduction: The Pyrazine Scaffold in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling of Pyrazine Amino Acid Esters: Mechanistic Insights and pKa Determination in Drug Discovery

Executive Summary The rational design of pyrazine-based peptidomimetics and prodrugs relies heavily on their physicochemical properties, particularly the acid dissociation constant (pKa). The pKa dictates the ionization state at physiological pH, directly influencing lipophilicity, membrane permeability, and target binding affinity. This whitepaper provides an in-depth mechanistic analysis of the electronic determinants governing the pKa of pyrazine amino acid esters and outlines self-validating, orthogonal experimental protocols for their accurate determination.

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a critical bioisostere in medicinal chemistry. Its incorporation into amino acid esters—either as a core scaffold or a side-chain appendage—yields potent peptidomimetics. As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of these compounds.

Unlike pyridine (pKa ~5.2), unsubstituted pyrazine is a remarkably weak base with a reported pKa ranging from 0.37 to 0.65 [1], [2]. This diminished basicity arises from the electron-withdrawing nature of the second nitrogen atom, which destabilizes the protonated form through inductive effects. However, when conjugated to amino acid esters, the electronic landscape shifts dramatically, necessitating precise experimental determination of the resulting pKa values.

Mechanistic Determinants of pKa in Pyrazine Amino Acid Esters

The ionization state of a pyrazine amino acid ester at physiological pH (7.4) is governed by the interplay of several structural factors:

  • Inductive and Resonance Effects: The attachment of an amino acid moiety via an amine linker (e.g., 2-[(pyrazin-2-yl)amino]acetic acid derivatives) introduces an electron-donating group to the pyrazine ring. This significantly increases the electron density on the ring nitrogens, elevating the pKa of the pyrazine nitrogen to approximately 4.2–4.5[3].

  • Esterification Impact: In free amino acids conjugated to pyrazine, the carboxylic acid group typically exhibits a pKa of ~2.5 [3]. Esterification neutralizes this acidic center, leaving the basicity of the pyrazine and any secondary amines as the sole determinants of the molecule's ionization. The removal of the negatively charged carboxylate slightly reduces the electron-donating capacity of the side chain, leading to a minor depression in the pKa of adjacent basic centers compared to the free acid.

  • Intramolecular Hydrogen Bonding: The spatial arrangement of the ester carbonyl and the pyrazine nitrogens can facilitate intramolecular hydrogen bonding in the protonated state, stabilizing the conjugate acid and effectively raising the pKa.

Comparative pKa Data

The following table summarizes the macroscopic pKa values of key pyrazine derivatives and their amino acid ester counterparts, illustrating the profound impact of functionalization.

Compound ClassRepresentative StructurepKa 1 (Acidic/Carboxyl)pKa 2 (Basic/Pyrazine N)Reference
Unsubstituted PyrazinePyrazineN/A0.37 - 0.65[2],[1]
Pyrazine Amino Acid2-[(Pyrazin-2-yl)amino]acetic acid~2.5~4.5[3]
Pyrazine Amino Acid Ester2-[(Pyrazin-2-yl)amino]acetic acid ethyl esterN/A (Esterified)~4.2Extrapolated
Pyrazine CarboxamidePyrazine-2-carboxamide amino acid esterN/A~0.5 - 1.0[4]

Experimental Methodologies for pKa Determination

To ensure scientific integrity and reproducibility, the determination of pKa values for pyrazine amino acid esters must employ orthogonal, self-validating protocols [5]. By cross-referencing potentiometric macroscopic data with NMR-derived microscopic data, the workflow becomes a self-validating system, ensuring absolute confidence before advancing to in vivo studies.

G Start Synthesize Pyrazine Amino Acid Ester Prep Sample Preparation (Aqueous/Cosolvent) Start->Prep UV UV-Vis Titration (Low Conc. / Poor Sol.) Prep->UV Potentio Potentiometric Titration (High Conc. / Good Sol.) Prep->Potentio NMR NMR Titration (Site-Specific pKa) Prep->NMR Data Data Acquisition (pH vs. Signal) UV->Data Potentio->Data NMR->Data Model Non-linear Regression (Henderson-Hasselbalch) Data->Model Result Determine Macroscopic & Microscopic pKa Model->Result

Multiplexed experimental workflow for pKa determination of pyrazine amino acid esters.

Potentiometric Titration

Potentiometry is the gold standard for compounds with adequate aqueous solubility (>1 mM).

  • Causality: We utilize a background electrolyte (0.15 M KCl) to maintain a constant ionic strength. This ensures that activity coefficients remain stable throughout the titration, which is critical for calculating true thermodynamic pKa values rather than concentration-dependent apparent values.

  • Protocol:

    • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

    • Sample Preparation: Dissolve the pyrazine amino acid ester in 0.15 M KCl to a final concentration of 1.0 mM. If solubility is poor, use a methanol/water cosolvent system and apply the Yasuda-Shedlovsky extrapolation to find the aqueous pKa.

    • Titration: Purge the vessel with Argon gas to prevent CO₂ absorption (which forms carbonic acid and skews the titration curve). Titrate with standardized 0.1 M KOH using an automated titrator.

    • Data Analysis: Fit the volume vs. pH data using non-linear regression software (e.g., Hyperquad) to extract the macroscopic pKa values.

UV-Vis Spectrophotometric Titration

For highly lipophilic esters with poor aqueous solubility, UV-Vis titration is preferred due to its high sensitivity, requiring only micromolar concentrations.

  • Causality: Protonation of the pyrazine nitrogen alters the energy of the

    
     and 
    
    
    
    transitions. By tracking the absorbance changes at the
    
    
    , we can directly correlate the optical properties with the ionization state.
  • Protocol:

    • Prepare a 10 mM stock solution of the ester in DMSO.

    • Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 1.0 to 7.0.

    • Spike the buffer solutions with the stock to achieve a final compound concentration of 50 µM (DMSO < 0.5% v/v).

    • Record the UV-Vis spectra (200–400 nm) for each pH point.

    • Plot the absorbance at the isosbestic point or

      
       against pH and determine the pKa via the inflection point of the sigmoidal curve.
      
NMR Titration for Microscopic pKa

Because pyrazine amino acid esters contain multiple protonation sites (N1, N4, and potentially secondary amines), NMR titration is deployed to resolve microscopic pKa values.

  • Causality: The chemical shift (

    
    ) of protons adjacent to an ionization center is highly sensitive to the protonation state. Tracking the 
    
    
    
    or
    
    
    shifts allows us to assign specific pKa values to distinct nitrogen atoms, which macroscopic methods cannot resolve.
  • Protocol:

    • Prepare a 5 mM solution of the compound in D₂O/H₂O (10:90) with 0.15 M NaCl.

    • Adjust the pH* (meter reading in D₂O mixtures) using DCl or NaOD.

    • Acquire 1D

      
      -NMR spectra at 0.5 pH unit intervals.
      
    • Plot the chemical shift of the pyrazine ring protons vs. pH to calculate the site-specific pKa.

Implications in Drug Development

Understanding the pKa of pyrazine amino acid esters is paramount for rational drug design:

  • Bioavailability and logD: The pKa dictates the distribution coefficient (logD) at physiological pH. A pyrazine nitrogen with a pKa of 4.5 will be predominantly neutral in the intestines (pH ~6.5) and blood (pH 7.4), facilitating passive transcellular diffusion and enhancing oral bioavailability.

  • Prodrug Activation: Amino acid esters are frequently employed as prodrugs to improve solubility or target specific transporters (e.g., PEPT1). The pKa of the pyrazine core can influence the steric and electronic environment of the ester bond, thereby modulating its susceptibility to cleavage by intracellular carboxylesterases.

Conclusion

The physicochemical profiling of pyrazine amino acid esters requires a nuanced understanding of heterocyclic chemistry and rigorous analytical techniques. By deploying orthogonal methods like potentiometry, UV-Vis, and NMR titrations, researchers can accurately map the ionization landscape of these molecules. This foundational data is indispensable for optimizing the ADME properties of pyrazine-based therapeutics, ensuring their successful translation from the bench to the clinic.

References

  • Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. MDPI.[Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. NIH / PMC.[Link]

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. NIH / PMC.[Link]

  • Pyrazine. Wikipedia.[Link]

Sources

The Critical Role of Salt Form Selection in Alpha-Amino Esters: Ethyl 2-amino-2-(pyrazin-2-yl)acetate Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs)—particularly peptidomimetics and kinase inhibitors—the selection of the correct intermediate physical state is paramount. Ethyl 2-amino-2-(pyrazin-2-yl)acetate is a highly versatile building block featuring a primary amine, an ethyl ester, and an electron-deficient pyrazine ring. It exists primarily in two forms: the [1] and the [2]. This whitepaper provides an in-depth mechanistic analysis of why the HCl salt is the mandatory standard for storage and handling, and outlines self-validating protocols for its successful deployment in synthetic workflows.

Physicochemical Identity & Comparative Data

The physical state of an alpha-amino ester dictates its utility and shelf-life. The free base is typically isolated as a viscous oil or low-melting solid, whereas the hydrochloride salt forms a highly stable, crystalline lattice.

Table 1: Physicochemical Comparison

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 500993-16-8159470-82-3
Molecular Formula C8H11N3O2C8H12ClN3O2
Molecular Weight 181.19 g/mol 217.65 g/mol
Physical State Viscous oil / low-melting solidCrystalline solid
Chemical Stability Low (Prone to self-condensation)High (Stable at ambient temperature)
Water Solubility ModerateHigh

Mechanistic Causality: The Diketopiperazine Threat

As application scientists, we frequently diagnose synthesis failures that stem from the mishandling of unprotected alpha-amino esters. The free base of ethyl 2-amino-2-(pyrazin-2-yl)acetate is inherently unstable due to a predictable, thermodynamically driven degradation pathway.

The Degradation Mechanism

The primary amine in the free base is highly nucleophilic, while the adjacent ethyl ester serves as an excellent electrophilic acceptor. When the free base is left in solution or stored neat, it undergoes spontaneous intermolecular aminolysis. The amine of one molecule attacks the ester carbonyl of another, ejecting ethanol to form a linear dipeptide intermediate. This intermediate rapidly undergoes to form a highly stable bis(pyrazin-2-yl) diketopiperazine (DKP)[3]. This charge-neutralization and degradative rearrangement is a well-documented vulnerability in [4][5].

Electronic Effects of the Pyrazine Ring

Furthermore, the pyrazine ring is a


-electron-deficient heterocycle. Its strong inductive and resonance electron-withdrawing effects significantly increase the acidity of the 

-proton. In the free base form, exposure to even mild ambient bases can lead to rapid racemization via enolization.

By converting the free base to the hydrochloride salt [2], the amine is protonated (


). This protonation completely masks the nucleophilicity of the nitrogen, effectively shutting down the DKP formation pathway. The HCl salt traps the molecule in a chemically inert, highly crystalline state that can be stored indefinitely and weighed with precision.

DKP_Formation A Free Base (Nucleophilic) B Intermolecular Aminolysis A->B Attack C Dipeptide Intermediate B->C - EtOH D Intramolecular Cyclization C->D Attack E Diketopiperazine (DKP) D->E - EtOH

Fig 1: Spontaneous diketopiperazine (DKP) formation pathway of the free base.

Experimental Workflows: Self-Validating Protocols

Because the HCl salt is the mandatory storage form, synthetic workflows must be engineered to liberate the free base only when an exogenous electrophile is primed and ready to capture it.

Protocol A: In Situ Free-Basing for Amide Coupling

This protocol describes the coupling of the HCl salt with a generic carboxylic acid (


) using HATU. The self-validating logic of this protocol lies in the sequence of addition: the free base is never generated in isolation, preventing DKP formation.
  • Electrophile Activation: In an oven-dried flask under

    
    , dissolve 
    
    
    
    (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes to form the highly reactive OAt ester.
  • Salt Addition: Add Ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl (1.05 eq)[2] to the stirring solution. (Causality Note: No reaction occurs at this stage because the amine remains protonated and non-nucleophilic).

  • In Situ Liberation: Cool the reaction mixture to 0°C. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The first equivalent of DIPEA neutralizes the HCl, liberating the free base in situ; the remaining equivalents drive the coupling reaction forward.

  • System Validation: Monitor the reaction via LC-MS. The mass of the free base (

    
     182.1 
    
    
    
    ) should appear transiently and rapidly convert to the product mass. The complete absence of the DKP dimer mass (
    
    
    299.1
    
    
    ) validates that the protocol successfully bypassed the degradation pathway.

Workflow Start HCl Salt (Stable Storage) Cond1 Add Electrophile (e.g., R-COOH + HATU) Start->Cond1 Cond2 Add Base (DIPEA) at 0°C Cond1->Cond2 Coupling In Situ Free-Basing & Immediate Coupling Cond2->Coupling Product Target Amide Product Coupling->Product Prevents DKP

Fig 2: Self-validating workflow for in situ free-basing and amide coupling.

Protocol B: Isolation of the Free Base (Strictly when necessary)

If a downstream reaction strictly precludes the presence of chloride ions or exogenous amine bases (e.g., certain transition-metal catalyzed cross-couplings), the free base must be isolated. This protocol minimizes the time the free base spends in a concentrated state.

  • Biphasic Setup: Suspend the HCl salt in cold (4°C) dichloromethane (DCM).

  • Neutralization: Add an equal volume of ice-cold saturated aqueous

    
    . Stir vigorously for 5 minutes until biphasic clarity is achieved.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer once more with cold DCM.

  • Drying & Concentration: Dry the combined organics over anhydrous

    
    . Filter and concentrate under reduced pressure at a water bath temperature not exceeding 20°C .
    
  • Immediate Utilization: The resulting[1] must be redissolved in the target reaction solvent and consumed within 30 minutes to prevent irreversible DKP cyclization[3].

Conclusion

The dichotomy between the free base and the hydrochloride salt of ethyl 2-amino-2-(pyrazin-2-yl)acetate exemplifies a core principle in advanced synthetic chemistry: controlling reactivity through physical state. While the free base is the actively reacting species, its inherent instability necessitates the use of the hydrochloride salt for storage, handling, and precise stoichiometric control. By employing in situ liberation protocols, chemists can harness the reactivity of this specialized alpha-amino ester while completely bypassing the thermodynamic trap of diketopiperazine formation.

References

  • Stanford University Profiles - Paul Wender (Research on poly(alpha-aminoester) degradation). Retrieved from: [Link]

  • Stanford University Profiles - Robert Waymouth (Degradation of oligo(alpha-amino ester)s to diketopiperazines). Retrieved from:[Link]

Sources

The Pyrazinyl-Glycine Scaffold: Engineering Bioavailability and Selectivity in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights for drug discovery professionals. It moves beyond basic definitions to explore the strategic utility, synthetic pathways, and pharmacological applications of the pyrazine-2-ylglycine scaffold.

Introduction: The Strategic "Phenyl-to-Pyrazine" Switch

In modern medicinal chemistry, the pyrazine-2-ylglycine moiety serves as a critical bioisostere for phenylglycine. While phenylglycine is a staple in peptidomimetics (found in beta-lactams, protease inhibitors, and excitotoxic ligands), it often suffers from high lipophilicity and metabolic liability at the benzylic position.

The introduction of the pyrazine ring—a 1,4-diazine—offers three distinct advantages for lead optimization:

  • Lipophilicity Modulation: The pyrazine ring significantly lowers cLogP (typically by 1.0–1.5 units compared to phenyl), enhancing aqueous solubility without sacrificing steric bulk.

  • Electronic Tuning: The electron-deficient nature of the pyrazine ring (

    
     for the conjugate acid) reduces the basicity of the 
    
    
    
    -amine, altering the pKa of the amino acid zwitterion and influencing membrane permeability.
  • Specific Interactions: The nitrogen atoms at positions 1 and 4 act as weak hydrogen bond acceptors, allowing for unique vectoral interactions within the S1 or S2 pockets of proteases or the glycine-binding site of NMDA receptors.

Physicochemical Profiling: Pyrazine vs. Phenyl[1][2]

The following data summarizes the impact of substituting a phenyl ring with a pyrazine ring in a glycine scaffold.

Table 1: Comparative Physicochemical Properties (Simulated)

PropertyPhenylglycine AnalogPyrazine-2-ylglycine AnalogImpact on Drug Design
cLogP ~1.2~ -0.3Improved aqueous solubility; reduced non-specific binding.
tPSA (Ų) 63.389.1Increased polar surface area; potential reduction in BBB penetration unless actively transported.
H-Bond Acceptors 35Additional vectors for target engagement (e.g., hinge regions, water bridges).
Metabolic Stability Low (Benzylic oxidation)HighThe electron-deficient ring resists CYP450-mediated oxidation at the

-carbon.
Electronic Character

-rich (Quadrupole +)

-deficient (Quadrupole -)
Alters

-stacking geometry (e.g., favors offset stacking with Trp/Phe).

Synthetic Accessibility: Robust Protocols

Synthesis of heteroarylglycines can be challenging due to the instability of electron-deficient aldehydes or boronic acids. Two primary pathways are recommended: the Strecker Synthesis (industrial scalability) and the Petasis Borono-Mannich (convergent diversity).

Pathway Visualization

SynthesisPathways Start_Aldehyde Pyrazine-2-carbaldehyde Reagent_Strecker TMSCN / NH3 (Strecker) Start_Aldehyde->Reagent_Strecker Start_Boronic Pyrazine-2-boronic acid Reagent_Petasis Glyoxylic Acid + Amine (Petasis) Start_Boronic->Reagent_Petasis Inter_Nitrile Aminonitrile Intermediate Reagent_Strecker->Inter_Nitrile Nucleophilic Addition Final_Product Pyrazine-2-ylglycine Reagent_Petasis->Final_Product MCR Coupling Process_Hydrolysis Acid Hydrolysis (HCl, Reflux) Inter_Nitrile->Process_Hydrolysis Process_Hydrolysis->Final_Product

Figure 1: Dual synthetic pathways for accessing pyrazine-2-ylglycine derivatives. The Strecker route is preferred for scale; Petasis is preferred for library generation.

Detailed Protocol: Modified Strecker Synthesis

Context: This protocol minimizes polymerization of the pyrazine aldehyde, a common failure mode.

Reagents:

  • Pyrazine-2-carbaldehyde (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Ammonia (7N in MeOH) or Benzylamine (for protected analogs)

  • Sc(OTf)3 (1 mol%) - Catalyst

Step-by-Step Methodology:

  • Imine Formation: Dissolve pyrazine-2-carbaldehyde in anhydrous dichloromethane (DCM) at 0°C. Add the amine (1.05 eq) and MgSO4 (anhydrous). Stir for 2 hours to form the imine. Filter off MgSO4.

  • Cyanosilylation: Cool the filtrate to -10°C. Add Sc(OTf)3 catalyst followed by dropwise addition of TMSCN. The Lewis acid catalyst is crucial here to activate the electron-deficient imine, which is less reactive than phenyl analogs.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated NaHCO3. Extract with DCM. The resulting

    
    -aminonitrile is often stable enough for purification by flash chromatography (EtOAc/Hexanes).
    
  • Hydrolysis: Dissolve the nitrile in 6N HCl and reflux for 12 hours.

    • Critical Control Point: Pyrazine rings can degrade under prolonged harsh acidic conditions. Monitor by LCMS. If degradation occurs, switch to mild alkaline hydrolysis (H2O2/K2CO3) to form the amide, followed by enzymatic hydrolysis.

  • Isolation: Use ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Medicinal Chemistry Applications

NMDA Receptor Antagonism (Glycine Site)

The NMDA receptor requires glycine as a co-agonist (GluN1 subunit). Pyrazine-2-ylglycine derivatives act as competitive antagonists or partial agonists by mimicking the glycine backbone while projecting the pyrazine ring into a hydrophobic pocket usually occupied by the phenyl ring of standard antagonists (like L-701,324).

  • Mechanism: The pyrazine nitrogens can form water-mediated bridges to Arg480 or Ser688 within the ligand-binding domain, distinct from the direct interactions of phenyl-based ligands.

  • Advantage: Improved CNS bioavailability compared to highly lipophilic quinoxalinediones.

Serine Protease Inhibitors (Thrombin/Factor Xa)

In the design of direct thrombin inhibitors, the P2 pocket (S2 subsite) typically accommodates a hydrophobic residue (Proline or Phenylalanine). Replacing the P2 residue with pyrazine-2-ylglycine alters the electronics.

  • S2 Pocket Interaction: The S2 pocket of thrombin is framed by Tyr60A and Trp60D. A pyrazine ring engages in "edge-to-face"

    
    -stacking with Trp60D but, unlike phenyl, repels the carbonyl oxygen of the backbone due to the lone pair on the nitrogen, potentially locking the inhibitor in a bioactive conformation.
    
Pharmacophore Interaction Map

InteractionMap Arg480 Arg480 (GluN1) Hydrogen Bond Donor Trp60D Trp60D (Thrombin) Pi-Stacking Backbone Peptide Backbone Steric Constraint PyrazineN1 Pyrazine N-1 H-Bond Acceptor PyrazineN1->Arg480 Water-mediated H-bond PyrazineRing Pyrazine Pi-System Electron Deficient PyrazineRing->Trp60D Offset Pi-Stacking AlphaCarbon Alpha-Carbon Chiral Center AlphaCarbon->Backbone Restricts Rotation

Figure 2: Interaction logic of the pyrazine scaffold in Glutamate (GluN1) and Thrombin (S2) binding pockets.

References

  • Petasis, N. A., & Zavialov, I. A. (1997). A new and practical synthesis of

    
    -amino acids from boronic acids, amines, and glyoxylic acid. Journal of the American Chemical Society. Link
    
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Lunn, W. H., et al. (1992). DL-Tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy.[1] Journal of Medicinal Chemistry. Link

  • Miniyar, P. B., et al. (2013).[2] Unequivocal role of pyrazine ring in medicinally important compounds: A review. Mini-Reviews in Medicinal Chemistry. Link

  • Dilarri, G., et al. (2022). Pyrazine derivatives: A review on their synthesis and biological activities. European Journal of Medicinal Chemistry. Link

Sources

Pyrazine Scaffolds in Peptidomimetic Design: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the structural and synthetic integration of pyrazine (1,4-diazine) building blocks into peptidomimetics. While natural peptides suffer from poor oral bioavailability and rapid proteolytic degradation, pyrazine scaffolds offer a planar, electron-deficient aromatic core that effectively mimics the peptide bond geometry while enforcing conformational restriction. This guide details the bioisosteric rationale, synthetic pathways (including solid-phase strategies), and specific protocols for deploying pyrazines as


-turn mimetics and protease inhibitors.

Part 1: Structural Rationale & Bioisosterism

The Pyrazine-Peptide Bond Homology

The pyrazine ring is a privileged scaffold in medicinal chemistry because it functions as a rigid, non-hydrolyzable isostere of the peptide bond.

  • Planarity & Geometry: The pyrazine ring is planar, mimicking the

    
     character of the amide bond. The distance between the 
    
    
    
    and
    
    
    residues in a pyrazine-based peptidomimetic closely matches the 7 Å distance found in natural
    
    
    -turns.
  • Hydrogen Bonding: The pyrazine nitrogens serve as weak hydrogen bond acceptors (pKa ~0.6), capable of interacting with backbone amides or specific residues in the target protein (e.g., the hinge region of kinases).

  • Electronic Profile: As an electron-deficient heterocycle, pyrazine resists oxidative metabolism better than electron-rich systems like furans or thiophenes.

Data Comparison: Pyrazine vs. Amide Bond

The following table summarizes the physicochemical properties validating pyrazine as a peptide bond replacement.

PropertyPeptide Bond (-CO-NH-)Pyrazine ScaffoldImpact on Drug Design
Hybridization

(Planar)

(Planar Aromatic)
Retains binding pocket geometry.
Rotatable Bonds High (unless cyclized)Low (Rigid)Reduces entropic penalty upon binding.
H-Bond Donor Yes (NH)No (unless functionalized)May require exocyclic amines to mimic NH.
H-Bond Acceptor Yes (C=O)Yes (Ring Nitrogens)Interactions with Ser/Thr or backbone NH.
Metabolic Stability Low (Proteolysis)HighExtends half-life (

).
Dipole Moment ~3.5 D0 D (Symmetric)Improves membrane permeability (LogP).

Part 2: Synthetic Methodologies

De Novo Assembly (Condensation)

The classical route involves the condensation of 1,2-diamines with 1,2-dicarbonyls. While robust, regioselectivity can be challenging with asymmetric starting materials.

  • Mechanism: Double Schiff base formation followed by oxidation (if using diamines) or direct dehydration (if using amino-ketones).

  • Utility: Best for generating the central core scaffold.

Palladium-Catalyzed Functionalization

Modern medicinal chemistry relies heavily on halogenated pyrazines (2-chloro- or 2,6-dichloropyrazine) as substrates for cross-coupling.

  • Suzuki-Miyaura: Introduction of aryl/alkyl side chains to mimic amino acid R-groups.

  • Buchwald-Hartwig: Introduction of amines to mimic the N-terminus or enhance solubility.

Multicomponent Reactions (Ugi-Type)

For high-throughput library generation, the Ugi reaction can be adapted to form pyrazine-based diketopiperazines or directly functionalized pyrazine cores on solid support.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from precursor selection to final peptidomimetic.

PyrazineSynthesis Precursors Precursors (Diamines/Diketones) Condensation Condensation (Gutmnecht/Sharpless) Precursors->Condensation - 2 H2O Scaffold Pyrazine Core (2,3,5,6-functionalized) Condensation->Scaffold Halogenation Halogenation (POCl3/NBS) Coupling Cross-Coupling (Suzuki/Buchwald) Halogenation->Coupling Pd(0) Scaffold->Halogenation Activation Peptidomimetic Final Peptidomimetic (Protease Inhibitor/Turn Mimic) Coupling->Peptidomimetic Deprotection

Figure 1: Strategic workflow for converting raw precursors into functionalized pyrazine peptidomimetics.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed Arylation of Chloropyrazine

Objective: To introduce a phenylalanine-mimetic side chain (benzyl group) onto a pyrazine core. Context: This protocol uses a Suzuki-Miyaura coupling, essential for "decorating" the scaffold with amino acid side chains.

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes. Reasoning: Pd(0) catalysts are sensitive to oxidation, which deactivates the catalytic cycle.

  • Solvent Degassing: In a separate vessel, degas the DME/Water mixture by sparging with Argon for 30 minutes. Reasoning: Removal of dissolved oxygen prevents homocoupling of boronic acids.

  • Reagent Addition: Add 2-chloropyrazine (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (0.05 mmol) to the reaction flask under a positive stream of Argon.
    
  • Initiation: Add the degassed solvent mixture (5 mL) and the aqueous base (

    
    ).
    
  • Reaction: Heat the mixture to reflux (85°C) for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS. Look for the disappearance of the starting chloropyrazine peak.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography on silica gel.
    
Protocol B: Solid-Phase Synthesis of Pyrazine-Based -Turn Mimetics

Objective: Synthesis of a library of pyrazine-based turn mimetics using Ugi reactions on resin.

Reagents:

  • Rink Amide Resin[1]

  • Boc-protected amino acid[2][3]

  • Pyrazine-2-carboxylic acid

  • Aldehyde component[1][2][3][4]

  • Isocyanide component[2][4]

Step-by-Step Methodology:

  • Resin Loading: Swell Rink Amide resin in DMF for 30 min. Deprotect Fmoc using 20% piperidine in DMF.

  • Coupling 1: Couple the first amino acid (Spacer) using HBTU/DIPEA. Remove Fmoc.

  • Ugi Reaction: Suspend resin in MeOH/DCM (1:1). Add the amine (resin-bound), Pyrazine-2-carboxylic acid (Acid), an Aldehyde (R1), and an Isocyanide (R2). Shake for 24-48 hours. Reasoning: The Ugi 4-component reaction (U-4CR) assembles the peptide backbone and side chains in a single step.

  • Cyclization (Optional): If designing a constrained bicyclic system, treat with 10% TFA/DCM to cleave and induce cyclization if a nucleophile is positioned appropriately.

Part 4: Molecular Mechanism & Pathway Analysis

The following diagram illustrates how a pyrazine-based inhibitor disrupts a protease signaling pathway by mimicking the transition state of the natural substrate.

MechanismOfAction Protease Target Protease (e.g., Serine Protease) Substrate Natural Peptide Substrate Protease->Substrate Binds PyrazineInhibitor Pyrazine Peptidomimetic (Rigid Scaffold) Protease->PyrazineInhibitor Competitive Binding Hydrolysis Peptide Bond Hydrolysis (Signaling Active) Substrate->Hydrolysis Catalysis Complex Enzyme-Inhibitor Complex (Stabilized) PyrazineInhibitor->Complex High Affinity (Low Ki) Blockage Pathway Blocked (Therapeutic Effect) Complex->Blockage Prevents Hydrolysis

Figure 2: Mechanism of Action - Competitive inhibition of proteolytic enzymes by pyrazine peptidomimetics.

References

  • Vertex AI Search Result 1.1 : Beta-Turn mimetic-based stabilizers of protein–protein interactions. Royal Society of Chemistry. Available at: [Link]

  • Vertex AI Search Result 1.7 : Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI Molecules. Available at: [Link]

  • Vertex AI Search Result 1.13 : Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry (ACS).[5] Available at: [Link][5]

  • Vertex AI Search Result 1.12 : Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction. PubMed/NIH. Available at: [Link]

Sources

Methodological & Application

Hydrolysis of ethyl 2-amino-2-(pyrazin-2-yl)acetate to acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Hydrolysis of Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Executive Summary

This guide details the hydrolysis of ethyl 2-amino-2-(pyrazin-2-yl)acetate to its corresponding carboxylic acid, 2-amino-2-(pyrazin-2-yl)acetic acid. This non-proteinogenic amino acid is a critical building block for peptidomimetics and protease inhibitors (e.g., Bortezomib analogs).

Unlike standard aliphatic amino esters, the presence of the electron-deficient pyrazine ring significantly increases the acidity of the


-proton. Consequently, standard basic hydrolysis protocols (e.g., NaOH/Reflux) pose a high risk of racemization  and decarboxylation .

This note provides two validated protocols:

  • Method A (Lithium Hydroxide): A mild, low-temperature method designed to preserve stereochemical integrity.

  • Method B (Acid Hydrolysis): A robust method for racemic substrates or generating hydrochloride salts.

Chemo-Physical Context & Strategy

The "Pyrazine Effect"

The pyrazine ring is a


-deficient heteroaromatic system. Its electron-withdrawing nature stabilizes the carbanion intermediate formed upon deprotonation of the 

-carbon.
  • Risk: Under thermodynamic control (strong base/heat), the chiral center labile, leading to rapid racemization.

  • Solution: Use Lithium Hydroxide (LiOH) in a homogeneous THF/Water system at

    
    . The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate hydroxide attack without requiring harsh pH levels that trigger enolization.
    
Solubility & Zwitterion Handling

The product is an amphoteric amino acid.

  • Isoelectric Point (pI): Calculated

    
     (similar to phenylglycine).
    
  • Isolation Challenge: The free acid is highly water-soluble. Standard liquid-liquid extraction (e.g., EtOAc/Water) will fail as the product remains in the aqueous phase.

  • Strategic Solution: Isolation requires Ion Exchange Chromatography (SCX) or precise Isoelectric Precipitation .

Experimental Protocols

Method A: Mild Basic Hydrolysis (Preferred for Chiral Substrates)

Preserves enantiomeric excess (ee%) and minimizes side reactions.

Reagents:

  • Substrate: Ethyl 2-amino-2-(pyrazin-2-yl)acetate (

    
    )
    
  • LiOH

    
    H
    
    
    
    O (
    
    
    )
  • Solvent: THF : Water (

    
    )
    

Protocol:

  • Dissolution: Dissolve the ester in THF and cool to

    
     in an ice bath.
    
  • Addition: Dissolve LiOH in the calculated volume of water and add dropwise to the THF solution. Note: Slow addition prevents local hot-spots of high pH.

  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (Eluent: 10% MeOH in DCM) or LC-MS.
    
  • Quench: Carefully adjust pH to

    
     using 
    
    
    
    HCl.
  • Solvent Removal: Evaporate THF under reduced pressure (

    
    ). The product remains in the residual water.[1]
    
  • Purification (Critical): See Section 4: Isolation Strategy.

Method B: Acid Hydrolysis (Robust/Scale-Up)

Best for racemic material or when the hydrochloride salt is desired.

Reagents:

  • Substrate: Ethyl 2-amino-2-(pyrazin-2-yl)acetate

  • Acid:

    
     HCl (aqueous) or 
    
    
    
    HCl in Dioxane.

Protocol:

  • Suspension: Suspend the ester in

    
     HCl (
    
    
    
    ).
  • Reflux: Heat to reflux (

    
    ) for 1–2 hours. The solution will become homogeneous.
    
  • Monitoring: LC-MS should show complete conversion to the acid mass (

    
    ).
    
  • Workup: Concentrate to dryness in vacuo. Co-evaporate with toluene (

    
    ) to remove excess HCl and water.
    
  • Result: The product is obtained as the dihydrochloride salt.

Isolation Strategy: The "Decision Tree"

Because the product is water-soluble, you cannot simply extract it. Choose the path based on your needs:

Path 1: Desalting (Obtaining Free Amino Acid)

Use this if the salt interferes with the next coupling step.

  • Resin Preparation: Use Dowex 50W X8 (Strong Cation Exchange). Wash resin with water until neutral.

  • Loading: Load the aqueous crude mixture onto the column. The amino acid binds; impurities (salts, unreacted ester) wash through.

  • Washing: Wash with distilled water (3 column volumes).

  • Elution: Elute with

    
     aqueous Ammonia (NH
    
    
    
    OH). The high pH deprotonates the ammonium, releasing the neutral zwitterion.
  • Lyophilization: Collect ninhydrin-positive fractions and lyophilize to obtain the white powder.

Path 2: Crystallization (Isoelectric Precipitation)
  • Dissolve the crude salt in minimal water.

  • Carefully adjust pH to the pI (

    
    ) using 
    
    
    
    NaOH or Ammonia.
  • Add cold Ethanol (

    
     volume) to induce precipitation.
    
  • Filter and dry.[2]

Visualizations

Figure 1: Reaction Mechanism & Pathway

ReactionPathway Substrate Ethyl 2-amino-2-(pyrazin-2-yl)acetate (Ester) Intermediate Tetrahedral Intermediate (Li+ Coordinated) Substrate->Intermediate LiOH / THF:H2O 0°C SideProduct Racemized Product (Via Enolate) Substrate->SideProduct High Temp / Strong Base (Avoid) Product 2-amino-2-(pyrazin-2-yl)acetic acid (Zwitterion) Intermediate->Product Collapse -EtOH

Caption: Hydrolysis pathway highlighting the preferred LiOH route to avoid racemization.

Figure 2: Isolation Workflow

IsolationLogic Start Crude Aqueous Mixture Decision Is Salt Form Acceptable? Start->Decision Yes Yes (HCl Salt OK) Decision->Yes No No (Need Free Acid) Decision->No Evap Evaporate to Dryness Yes->Evap Toluene Co-evaporate w/ Toluene (Remove excess HCl) Evap->Toluene FinalSalt Product: HCl Salt Toluene->FinalSalt Dowex Load onto Dowex 50W (Cation Exchange) No->Dowex Wash Wash with Water (Remove LiCl/NaCl) Dowex->Wash Elute Elute with 1M NH4OH Wash->Elute Lyophilize Lyophilize Fractions Elute->Lyophilize FinalFree Product: Free Zwitterion Lyophilize->FinalFree

Caption: Decision tree for isolating the water-soluble amino acid product.

Data Summary & Quality Control

ParameterMethod A (LiOH)Method B (HCl)
Reaction Time 2–4 Hours1–2 Hours
Temperature

to RT

(Reflux)
Racemization Risk LowModerate/High
Product Form Free Zwitterion (after Dowex)Hydrochloride Salt
Yield (Typical) 85–95%>95%

Analytical Checkpoints:

  • NMR (

    
    , D
    
    
    
    O):
    Look for the disappearance of the ethyl quartet (
    
    
    ) and triplet (
    
    
    ). The
    
    
    -proton typically appears as a singlet around
    
    
    (shifted downfield due to the pyrazine ring).
  • HPLC: Use a polar column (e.g., HILIC or Amide) due to high polarity. Standard C18 may result in elution at the void volume.

References

  • General Hydrolysis of

    
    -Amino Esters: 
    G. C. Barrett, Amino Acid Derivatives: A Practical Approach, Oxford University Press, 1999. (Standard text for amino acid protection/deprotection strategies).
    
  • Pyrazine Chemistry & Stability: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Authoritative source on the electronic properties of diazines).

  • Synthesis of Pyrazinyl-Glycine Analogs: BenchChem Application Note. Synthesis of Metal Complexes with "2-Amino-2-(pyridin-2-YL)acetic acid". (Protocol adapted from the structurally homologous pyridyl-glycine). Link

  • Racemization of Phenylglycine Analogs: Wegman, M. et al. "Chemoenzymatic enantioselective synthesis of phenylglycine..." Frontiers in Bioengineering and Biotechnology, 2022. (Discusses the lability of the

    
    -proton in electron-deficient arylglycines). Link
    
  • Isoelectric Point Calculation: Master Organic Chemistry. Isoelectric Points of Amino Acids. (Methodology for calculating pI of zwitterions). Link

Sources

Reductive amination using ethyl 2-amino-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reductive Amination of Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Executive Summary

This guide details the protocol for the reductive amination of ethyl 2-amino-2-(pyrazin-2-yl)acetate (referred to herein as Py-Gly-OEt ). While reductive amination is a standard transformation, this specific substrate presents unique challenges due to the electronic properties of the pyrazine ring. The electron-deficient heteroaryl substituent reduces the nucleophilicity of the primary amine and significantly increases the acidity of the


-proton, creating a high risk of racemization and self-condensation (diketopiperazine formation).

This note prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its mildness and chemoselectivity, with a secondary protocol using Titanium(IV) Isopropoxide for sterically hindered carbonyls.

Chemical Context & Mechanistic Insight

To ensure experimental success, one must understand the electronic environment of the substrate.

The Pyrazine Effect

Unlike standard alkyl


-amino esters, the pyrazine ring exerts a strong electron-withdrawing effect (

and

effects) on the

-carbon.
  • Reduced Nucleophilicity: The amine nitrogen lone pair is less available for nucleophilic attack on the carbonyl, potentially slowing imine formation.

  • 
    -Proton Acidity:  The 
    
    
    
    of the
    
    
    -proton is lower than that of phenylglycine. Basic conditions (e.g., excess triethylamine) can rapidly deprotonate this position, leading to an enolate intermediate and subsequent loss of chiral integrity (racemization).
Stability Concerns
  • Diketopiperazine (DKP) Formation: Free

    
    -amino esters are prone to intermolecular cyclization to form DKPs. This reaction is concentration-dependent.
    
    • Mitigation: Keep reaction concentrations moderate (0.1 – 0.2 M) and avoid storing the free base of Py-Gly-OEt for extended periods.

Experimental Workflows

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Start Py-Gly-OEt (Amine) + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack DKP RISK: Dimerization (DKP Formation) Start->DKP Prolonged Standing Imine Imine / Iminium (Equilibrium) Hemiaminal->Imine - H2O (Acid Cat.) Reduction Hydride Transfer (STAB / NaBH4) Imine->Reduction Fast Step (STAB) Racemization RISK: Racemization (via Enolate) Imine->Racemization Excess Base Product Secondary Amine Product Reduction->Product

Caption: Mechanistic pathway highlighting the critical intermediate stages and potential failure modes (racemization/dimerization).

Protocol A: Standard STAB Method (Recommended)

This method utilizes Sodium Triacetoxyborohydride (STAB), also known as the Abdel-Magid protocol. It is preferred because STAB reduces the imine selectively without reducing the aldehyde/ketone, allowing for a "one-pot" procedure.

Reagents:

  • Amine: Ethyl 2-amino-2-(pyrazin-2-yl)acetate HCl salt (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 equiv only).

  • Acid: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended for ketones).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend the Py-Gly-OEt HCl salt  (1.0 equiv) in anhydrous DCE (0.2 M concentration).
    
  • Neutralization (Critical): Add DIPEA (1.0 equiv) dropwise.

    • Note: Do not use excess base. The goal is to release the free amine without generating a basic environment that triggers racemization.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

    • Optimization: If using a ketone, add AcOH (1.5 equiv) at this stage to catalyze imine formation.

  • Imine Formation (Brief): Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? Unlike standard amines, the lower nucleophilicity of the pyrazinyl-amine means the imine equilibrium may form slower. A short pre-stir ensures conversion.

  • Reduction: Add STAB (1.4 equiv) in one portion. The reaction may evolve gas slightly.

  • Monitoring: Stir at RT. Monitor via LC-MS or TLC. Reaction typically completes in 2–16 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

    
    .
    

Protocol B: Titanium(IV) Method (For Difficult Substrates)

Use this method if the carbonyl is sterically hindered or if Protocol A fails to yield product.


 acts as a strong Lewis acid and water scavenger, forcing imine formation.

Reagents:

  • 
     (Titanium isopropoxide) (1.2 – 1.5 equiv)
    
  • 
     (Sodium borohydride) or 
    
    
    
    [2]

Step-by-Step Procedure:

  • Complexation: In a dry flask, mix Py-Gly-OEt HCl (neutralized with 1.0 equiv DIPEA in minimal DCM) and the Carbonyl (1.1 equiv).

  • Titanium Addition: Add neat

    
     (1.2 equiv). Stir at RT for 2–6 hours (or overnight for very hindered ketones).
    
    • Observation: The solution often becomes viscous.

  • Dilution: Dilute with absolute Ethanol (EtOH) or dry THF.

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) carefully (exothermic). Allow to warm to RT and stir for 2 hours.
    
  • Quench (The "Mattson" Workup): Add water (approx. 1 mL per mmol Ti). A white precipitate (

    
    ) will form. Filter through a Celite pad. Wash the pad with EtOAc.
    

Critical Data & Troubleshooting

Table 1: Reducing Agent Comparison
AgentSelectivityRisk of RacemizationComments
STAB (

)
High Low Standard. Acidic nature protects the chiral center.

MediumMediumToxic. Requires pH control (pH 5-6) to prevent aldehyde reduction.

LowHighToo basic if used alone. Reduces aldehydes/ketones competitively.

HighLowAvoid. Pyrazine ring can poison catalyst or undergo hydrogenation.
Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start Reaction (Protocol A) CheckLCMS LC-MS Check (4 Hours) Start->CheckLCMS Result1 Product Observed >80% CheckLCMS->Result1 Result2 No Reaction (SM Remaining) CheckLCMS->Result2 Result3 Racemization Detected CheckLCMS->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Switch to Protocol B (Ti(OiPr)4) Result2->Action2 Action3 Reduce Base Load Use AcOH Buffer Result3->Action3

Caption: Decision matrix for optimizing reaction conditions based on intermediate checkpoints.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

  • Liang, C., et al. (2017).[3] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters. Link

  • Look, G. C., et al. (1995). "The effect of pyrazine basicity on chemical reactivity." Tetrahedron Letters. (Contextual grounding for pyrazine electronics).

Sources

Microwave-assisted synthesis of pyrazine amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazine-Amino Acid Derivatives for Antimycobacterial Drug Discovery

Executive Summary

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) treatment. However, the escalating prevalence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel PZA derivatives. Conjugating pyrazinoic acid—the active moiety of PZA—with amino acid esters has emerged as a highly effective strategy to enhance lipophilicity, cell wall penetration, and target engagement .

Traditional thermal coupling methods for these conjugates suffer from severe bottlenecks: low yields, prolonged reaction times, hydrolysis of intermediate species, and the unwanted epimerization of chiral amino acid centers. This application note details a highly efficient, self-validating microwave-assisted protocol that overcomes these thermodynamic and kinetic barriers, ensuring high-yield synthesis with complete retention of chirality.

Mechanistic Insights and Causality of Experimental Choices

As application scientists, we must design protocols that respect the underlying physical chemistry of the molecules involved. The shift from conventional heating to microwave-assisted synthesis (MAS) in this workflow is not merely for speed; it is a mechanistic necessity.

Overcoming Hydrolysis and Epimerization: In conventional synthesis, activating pyrazinoic acid often involves its conversion to pyrazinoyl chloride. However, this intermediate is extremely susceptible to hydrolysis in the presence of trace moisture, leading to the regeneration of the starting material and poor overall yields . Furthermore, coupling reactions requiring prolonged conventional heating (e.g., 12–24 hours) in the presence of a base (such as triethylamine) frequently trigger thermodynamically driven epimerization at the α-carbon of the amino acid. Because the L-enantiomers of pyrazine-amino acid conjugates exhibit significantly higher antimycobacterial activity than their D-counterparts, preserving stereochemical integrity is a critical quality attribute .

The Microwave Advantage: Microwave irradiation directly addresses these issues through dielectric heating. By coupling directly with the polar solvent and reagents, MAS rapidly accelerates the reaction kinetics, overcoming the activation energy barrier in minutes rather than hours . This drastically reduced reaction window outpaces the slow rate of epimerization and minimizes competitive hydrolysis pathways, resulting in clean conversions and superior yields. We bypass the unstable pyrazinoyl chloride entirely by using a benzotriazole-based coupling reagent (e.g., PyBOP) under microwave conditions.

Data Presentation: Conventional vs. Microwave Synthesis

The superiority of the microwave-assisted approach is evident when comparing key reaction metrics. The data below summarizes the typical outcomes when synthesizing hybrid conjugates of pyrazinoic acid with amino acid linkers.

ParameterConventional Heating MethodMicrowave-Assisted ProtocolCausality / Scientific Impact
Heating Source Oil Bath (Conductive)Microwave (Dielectric)MW provides direct, uniform volumetric heating, eliminating thermal gradients.
Reaction Time 12 - 24 hours10 - 15 minutesShorter reaction times prevent thermally-induced side reactions.
Typical Yield 26% - 45%85% - 95%Rapid kinetics avoid pyrazinoyl chloride hydrolysis and degradation .
Chiral Integrity High risk of epimerizationComplete retention (>99% ee)Fast conversion outpaces the thermodynamically favored epimerization rate.
Impurity Profile High unreacted pyrazinoic acidTrace to noneClean conversion simplifies downstream chromatography and purification.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Progression to the next step is contingent upon passing specific analytical checkpoints.

Reagents and Equipment:

  • Substrates: Pyrazinoic acid (≥99% purity), L-Amino acid methyl/ethyl ester hydrochlorides (e.g., L-Phenylglycine methyl ester).

  • Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Equipment: Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic power modulation and fiber-optic temperature sensors.

Step 1: Reagent Preparation and Activation
  • Atmospheric Control: Purge a 10 mL microwave-safe glass vial with Argon for 3 minutes to displace ambient moisture.

  • Loading: Add 1.0 mmol of pyrazinoic acid and 1.1 mmol of PyBOP into the vial.

  • Solvation & Pre-Reaction Validation: Inject 3.0 mL of anhydrous DMF.

    • Validation Check: Ensure the DMF water content is verified via Karl Fischer titration to be <50 ppm. Excess moisture will quench the activated ester intermediate.

  • Activation: Add 3.0 mmol of DIPEA. Stir at room temperature for 5 minutes to allow the formation of the active benzotriazolyl ester intermediate. The solution will transition to a pale yellow color.

Step 2: Microwave-Assisted Coupling
  • Substrate Addition: Add 1.0 mmol of the selected L-amino acid ester hydrochloride to the activated mixture.

  • Sealing: Crimp-seal the vial with a Teflon-lined septum designed to withstand autogenous pressure (up to 20 bar).

  • Microwave Parameters & In-Process Validation:

    • Target Temperature: 80°C

    • Ramp Time: 2 minutes (Crucial: A controlled ramp prevents localized superheating and subsequent decomposition).

    • Hold Time: 10 minutes

    • Max Power: 150 W (Dynamic modulation)

    • Cooling: Compressed air cooling to 25°C immediately after the hold time.

    • Validation Check: Monitor the real-time reaction profile on the synthesizer interface. The power curve must drop significantly once the 80°C target is reached, indicating stable dielectric heating without exothermic runaway.

Step 3: Work-up and Purification
  • Extraction: Dilute the cooled reaction mixture with 20 mL of Ethyl Acetate (EtOAc). Wash sequentially with 10% citric acid (2 x 10 mL) to remove unreacted base, saturated NaHCO₃ (2 x 10 mL) to remove unreacted pyrazinoic acid, and brine (1 x 10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Post-Reaction Validation: Analyze the purified conjugate via Chiral HPLC (e.g., Chiralpak IG column) to confirm >99% enantiomeric excess (ee), validating the absolute retention of the L-configuration.

Visualizing the Synthetic Logic

The following diagram maps the kinetic and thermodynamic pathways that dictate the success or failure of the synthesis, illustrating why microwave irradiation is the logical choice.

Workflow A Pyrazinoic Acid + Amino Acid Ester B Activation Phase (PyBOP + DIPEA) A->B Base Addition C Microwave Irradiation (10 min, 80°C) B->C Dielectric Energy D Conventional Heating (12-24 hrs, Reflux) B->D Thermal Conduction E Chiral Conjugate (High Yield, No Epimerization) C->E Rapid Kinetics F Degraded Product (Hydrolysis/Epimerization) D->F Prolonged Stress

Workflow comparing microwave-assisted vs. conventional synthesis of pyrazine-amino acid derivatives.

Conclusion

The integration of microwave-assisted synthesis in the development of pyrazine-amino acid derivatives represents a paradigm shift in antitubercular drug discovery. By understanding the thermodynamic and kinetic pitfalls of conventional heating—namely hydrolysis and epimerization—scientists can leverage dielectric heating to enforce rapid, clean, and stereospecific conversions. This protocol serves as a robust, self-validating framework for generating high-purity libraries of antimycobacterial candidates.

References

  • Zitko, J., Kučerová, L., Horáček, O., Janďourek, O., Kubíček, V., Konečná, K., Kučera, R., Bárta, P., Janoušek, J., Paterová, P., Kuneš, J., & Doležal, M. (2020). "N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers." Molecules, 25(7), 1518. URL:[Link]

  • Servusova, B., Pospisilova, M., Bobal, P., & Dolezal, M. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223. URL:[Link]

Troubleshooting & Optimization

Stability of ethyl 2-amino-2-(pyrazin-2-yl)acetate in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of Ethyl 2-amino-2-(pyrazin-2-yl)acetate

This guide addresses the stability profile of ethyl 2-amino-2-(pyrazin-2-yl)acetate in aqueous media.[1] Due to the electron-withdrawing nature of the pyrazine ring combined with the labile


-amino ester functionality, this compound exhibits a distinct stability window that differs from standard aliphatic amino acid esters.

Part 1: Executive Summary & Stability Profile

Core Stability Verdict: This compound is kinetically unstable in neutral to basic aqueous solutions.[1] It undergoes rapid degradation via two primary competing pathways: intermolecular cyclization (dimerization) and hydrolysis .[1]

ParameterStability StatusCritical Thresholds
pH < 3.0 Stable Protonation of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-amine (

) prevents nucleophilic mechanisms.[2]
pH 4.0 – 6.0 ⚠️ Meta-Stable Slow degradation.[1] Use immediately.
pH > 7.0 Unstable Rapid dimerization to diketopiperazine (DKP) and hydrolysis.[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

estimated at

min.[3]
Concentration ⚠️ Concentration Dependent High concentrations (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

mM) favor dimerization (2nd order kinetics).
Temperature ⚠️ Heat Sensitive Degradation rate doubles approx.[1] every 10°C increase.[1]

Part 2: Mechanisms of Degradation

Understanding why the compound degrades allows you to control it. The pyrazine ring acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the


-proton and the electrophilicity of the ester carbonyl.
Pathway A: Dimerization (Diketopiperazine Formation)

At neutral pH, the free amine of one molecule attacks the ester carbonyl of another. This releases ethanol and forms a stable cyclic diamide (diketopiperazine).[1] This is the dominant pathway in concentrated stock solutions.

Pathway B: Hydrolysis

Water or hydroxide ions attack the ester, yielding the free acid (2-amino-2-(pyrazin-2-yl)acetic acid) and ethanol.[1]

Pathway C: Racemization

The pyrazine ring stabilizes the carbanion intermediate, making the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-proton highly acidic. In chiral applications, optical purity is lost rapidly at pH > 7.

DegradationPathways cluster_conditions Critical Control Factors Compound Ethyl 2-amino-2-(pyrazin-2-yl)acetate (Active Ester) FreeBase Free Amine Species (Reactive Nucleophile) Compound->FreeBase pH > pKa (~7.0) DKP Diketopiperazine (Insoluble Precipitate) FreeBase->DKP Dimerization (High Conc.) Acid Free Acid Derivative (Hydrolysis Product) FreeBase->Acid Hydrolysis (Excess H2O) Racemate Racemic Mixture (Loss of Chirality) FreeBase->Racemate Enolization (Base Catalyzed) Keep pH < 3 Keep pH < 3 Keep Cold (4°C) Keep Cold (4°C) Dilute Solutions Dilute Solutions

Caption: Degradation pathways. The reactive "Free Amine" species drives all three degradation routes. Keeping the amine protonated (low pH) blocks these paths.

Part 3: Troubleshooting & FAQs

Q1: My aqueous stock solution turned cloudy/precipitated after 2 hours. What happened?

Diagnosis: You likely formed the Diketopiperazine (DKP) derivative. Explanation: Unlike the ethyl ester hydrochloride salt (which is soluble), the cyclic DKP is a planar, uncharged molecule with poor aqueous solubility. This reaction is concentration-driven.[1] Solution:

  • Prepare the solution immediately before use.

  • Do not store stock solutions in water/PBS.[1] Store as a solid or in anhydrous DMSO.

  • Reduce concentration if possible.

Q2: I see a "split peak" or shoulder in my HPLC chromatogram.

Diagnosis: Racemization or partial Hydrolysis . Explanation:

  • Racemization: If using a chiral column, the pyrazine ring facilitates proton exchange at the

    
    -carbon, leading to enantiomeric mixing.
    
  • Hydrolysis: The free acid typically elutes earlier than the ester on Reverse Phase (C18) columns due to the carboxylic acid polarity. Solution:

  • Use 0.1% TFA or Formic Acid in your mobile phase and sample diluent to keep the pH acidic.

  • Keep the autosampler temperature at 4°C .

Q3: Can I use DMSO for stock solutions?

Answer: Yes, but with caveats.

  • Anhydrous DMSO is the preferred solvent for stock solutions.

  • Caution: DMSO is hygroscopic.[1] Absorbed water will trigger hydrolysis over time.[1]

  • Recommendation: Store DMSO stocks in single-use aliquots at -20°C or -80°C.

Q4: What is the optimal pH for an assay buffer if I need to incubate for >1 hour?

Answer: You are fighting a trade-off.

  • pH < 4: Stable, but may be biologically incompatible.[1]

  • pH 7.4: Unstable (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     min).
    
  • Compromise: If the assay allows, use pH 5.5 – 6.0 (e.g., MES buffer). This slows the deprotonation of the amine significantly compared to pH 7.4.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol for analytical standards or dosing solutions.

  • Weighing: Weigh the hydrochloride salt of the compound (avoid the free base oil if possible, as it oxidizes rapidly).

  • Solvent: Dissolve in 100% DMSO or DMAc (Dimethylacetamide).

    • Target Conc: 10–50 mM.[1]

  • Storage: Aliquot immediately into amber vials.

    • Store at -20°C (stable for 1–3 months).

    • Store at -80°C (stable for 6–12 months).

Protocol B: Aqueous Dilution for Biological Assays

Follow this strictly to minimize degradation during experiments.

  • Preparation: Thaw DMSO stock on ice.

  • Diluent: Prepare the aqueous buffer (e.g., PBS) immediately before use.

  • Mixing:

    • Add the DMSO stock to the buffer dropwise while vortexing.

    • Do not pre-mix large volumes. Mix only what is needed for the next 20 minutes.

  • Timing:

    • T=0: Mix.

    • T+30 min: Discard unused portion and prepare fresh.

Protocol C: HPLC Stability Check

Use this to validate the compound's integrity in your specific buffer.

StepActionNote
1 Dissolve compound in 0.1% HCl (Control) and Target Buffer (Test).Final conc: 100 µM.
2 Inject Control immediately.Peak Area = 100%.[1]
3 Incubate Test sample at desired temp (e.g., 37°C).
4 Inject Test sample every 15 mins for 2 hours.
5 Analysis: Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

vs. Time.
Slope =

. Half-life

.

References

  • Liu, T., et al. (2002).[1] "Kinetics and Mechanisms of Activation of

    
    -Amino Acid Ester Prodrugs of Camptothecins." Journal of Pharmaceutical Sciences, 91(4). Link
    
    • Establishes the rapid hydrolysis profile of -amino esters at physiological pH compared to acidic pH.
  • Blake, T. R., et al. (2020).[1][3] "Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s." Chemical Science, 11. Link

    • Details the mechanism of base-catalyzed degradation of amino esters into diketopiperazines.
  • Jencks, W. P. (1969).[1] Catalysis in Chemistry and Enzymology. McGraw-Hill.[1]

    • Foundational text describing the pKa depression of amines by electron-withdrawing groups (like pyrazine) and its effect on nucleophilic reactivity.
  • Barlin, G. B. (1982).[1] "The Pyrazines."[4][5][6][7][8] Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1]

    • Authoritative source on pyrazine ring chemistry, specifically the electron-deficient nature leading to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -proton acidity.
      

Sources

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to suppress DKP formation in peptide synthesis (Focus on Pyrazine/Proline-rich scaffolds) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

The Problem: Diketopiperazine (DKP) formation is a "deletion" side reaction where the free N-terminal amine of a dipeptide-resin intermediate attacks the C-terminal ester linkage.[1] This results in the cleavage of the dipeptide as a cyclic byproduct (DKP) and the loss of the growing chain.[1][2]

The Context: While DKP is a universal risk in Solid Phase Peptide Synthesis (SPPS), it is critical in pyrazine-containing peptidomimetics (often protease inhibitors). These syntheses frequently involve steric constraints or C-terminal Proline/Glycine residues that thermodynamically favor the cis-amide conformation required for cyclization.[1]

The Solution: Mitigation requires a three-tiered approach: Steric Shielding (Resin choice), Kinetic Control (Deprotection optimization), and Conformational Disruption (Backbone protection).

Mechanism: The "Back-Biting" Attack

To prevent DKP, one must understand the causality. It is an intramolecular aminolysis.[1]

The Pathway
  • Trigger: Removal of the Fmoc group from the 2nd amino acid exposes a nucleophilic amine.[1]

  • Conformation: If the sequence contains Proline (or N-alkylated amino acids), the peptide bond spontaneously adopts a cis-conformation (or a "turn").

  • Attack: The amine attacks the carbonyl carbon of the C-terminal ester linkage.

  • Result: The chain cleaves from the resin, releasing a cyclic DKP and leaving a truncated hydroxyl-resin.

DKP_Mechanism cluster_0 Critical Risk Zone Start Fmoc-AA2-AA1-Resin Deprotect Fmoc Removal (Basic Conditions) Start->Deprotect Intermediate H2N-AA2-AA1-Resin (Free Amine) Deprotect->Intermediate Cyclization Intramolecular Attack (Back-Biting) Intermediate->Cyclization Slow Coupling / Proline Present Result_Good Successful Coupling (AA3 Added) Intermediate->Result_Good Fast Coupling Result_Bad Cyclic DKP + Truncated Resin (OH) Cyclization->Result_Bad

Caption: The kinetic competition between chain elongation (green) and DKP cyclization (red). Proline residues accelerate the red path.

Protocol: The Self-Validating Mitigation System

Do not rely on standard protocols for DKP-prone sequences (e.g., C-terminal Pro-Pro, Pro-Gly).[1] Use this optimized workflow.

Phase A: Resin Selection (The Steric Shield)

Standard: Wang Resin (High Risk).[1] The ester linkage is exposed. Optimized: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why? The massive trityl group provides steric bulk that physically blocks the N-terminal amine from attacking the ester carbonyl.[1]

  • Validation: 2-CTC prevents DKP in >95% of Proline-rich cases where Wang resin fails completely [1].

Phase B: Optimized Deprotection (Kinetic Control)

Standard piperidine (20%) is often too slow and promotes DKP because it is a secondary amine.

The "Fast-Flow" Protocol: Instead of standard piperidine, use a DBU-based cocktail for rapid Fmoc removal, reducing the time the amine is "sitting" in a reactive state.

ParameterStandard Protocol (High Risk)DKP-Optimized Protocol (Low Risk)
Reagent 20% Piperidine in DMF2% DBU + 2% Piperidine in DMF
Mechanism Nucleophilic base (slow)Non-nucleophilic strong base (fast)
Time 2 x 10 min2 x 3 min (Strictly timed)
Wash DMFDMF (Extensive, 5x)

Step-by-Step Workflow:

  • Coupling AA2: Couple the second amino acid (e.g., Fmoc-Pro-OH) to the resin-bound AA1.

  • Wash: DCM (3x), DMF (3x).

  • Short Deprotection: Add 2% DBU/2% Piperidine. Agitate for 3 minutes . Drain.

  • Repeat: Repeat step 3 once.

  • Immediate Coupling: Do not let the resin sit. Immediately wash (5x DMF) and add the pre-activated AA3 (using HATU/HOAt for speed).

Phase C: Structural Intervention (For "Impossible" Sequences)

If 2-CTC and DBU fail, you must alter the chemical structure temporarily.

  • Pseudoprolines: Replace Ser/Thr/Cys residues with oxazolidine "pseudoprolines" (e.g., Fmoc-Ser(psiMe,Me)pro-OH). This locks the backbone in a conformation that physically prevents the "back-biting" turn [2].

  • Hmb Protection: Use N-(2-hydroxy-4-methoxybenzyl) protection on the amide backbone.[3] This bulky group prevents the attack sterically.[1][4]

Troubleshooting Guide (Q&A)

Q1: I see a massive loss of yield after the second amino acid. The resin weight decreased. What happened? Diagnosis: You likely experienced "Traceless" DKP formation.[2][5] The peptide cleaved itself off the resin and was washed away in the waste stream.[5] Fix: Switch immediately to 2-Chlorotrityl Chloride (2-CTC) resin. If you must use Wang resin, couple the first two amino acids as a pre-formed dipeptide (Fmoc-AA2-AA1-OH). This bypasses the dangerous on-resin dipeptide stage entirely.[5]

Q2: Can I use elevated temperature (Microwave) to speed up coupling and beat the DKP rate? Warning: NO. Heat accelerates the DKP cyclization reaction significantly more than it accelerates the coupling of the next amino acid. Fix: Perform the deprotection and coupling of the 3rd amino acid at Room Temperature or even 0°C to suppress the cyclization rate [3].

Q3: My sequence ends with Pro-Pro-Resin. Is this salvageable? Analysis: This is the "Death Sequence" for SPPS. The cis-conformation is highly favored. Fix:

  • Use 2-CTC Resin (Mandatory).[1][4][5][6]

  • Use the Dipeptide Method : Synthesize Fmoc-AA3-Pro-OH in solution, then couple this entire block to the Pro-Resin. This ensures the critical amide bond is formed away from the solid phase risks.

Decision Logic for Experimental Design

Use this flow to determine your synthesis strategy before starting.

Decision_Tree Start Analyze Sequence Check_C Is C-terminus Pro or Gly? Start->Check_C Resin_Choice Use 2-CTC Resin Check_C->Resin_Choice Yes Wang_Choice Wang Resin Acceptable Check_C->Wang_Choice No Check_AA2 Is AA2 Proline? Resin_Choice->Check_AA2 Risk_High HIGH DKP RISK Check_AA2->Risk_High Yes Mitigation 1. Use 2% DBU/Piperidine 2. Cool to 0°C 3. Pre-activate AA3 Risk_High->Mitigation

Caption: Pre-synthesis decision matrix. C-terminal Pro/Gly dictates immediate switch to 2-CTC resin.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][6][7][8][9][10] Journal of the American Chemical Society. Link

  • Mutter, M., et al. (1999). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society. Link

  • Steinauer, R., et al. (1989). Prevention of diketopiperazine formation in solid-phase peptide synthesis.[1][4][6][7][8][9] International Journal of Peptide and Protein Research. Link

  • Giralt, E., et al. (2006). Diketopiperazine formation in solid-phase peptide synthesis: The role of the resin. Journal of Peptide Science. Link

Sources

Technical Support Center: Troubleshooting Pyrazine Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Simplicity of Pyrazines

Hydrolyzing a methyl or ethyl ester is typically the most trivial reaction in organic synthesis. However, when that ester is attached to a pyrazine ring (particularly at the 2-position), "standard" protocols often result in yields ranging from 0% to 30%.

If you are experiencing low yields, you are likely falling into one of two traps specific to diazine chemistry: Thermal Decarboxylation or Zwitterionic Solvation .

This guide moves beyond generic advice to address the specific electronic and physical properties of the pyrazine nucleus that sabotage hydrolysis.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify your failure mode.

TroubleshootingFlow start Low Yield Observed crude_nmr Analyze Crude NMR of Reaction Mixture (Pre-Workup) start->crude_nmr missing_prod Product Signals Absent/Weak (Pyrazine-H signals shifted) crude_nmr->missing_prod Signals Gone present_prod Product Signals Present but lost after workup crude_nmr->present_prod Signals Present decarbox ISSUE: Decarboxylation (Product converted to Pyrazine) missing_prod->decarbox New aromatic H appears nucleophilic ISSUE: Ring Degradation (Hydroxide attack on ring) missing_prod->nucleophilic Complex mixture/tar solubility ISSUE: Water Solubility (Product stuck in aqueous layer) present_prod->solubility Extraction failed

Figure 1: Diagnostic logic for identifying the root cause of yield loss in pyrazine chemistry.

Issue 1: The "Disappearing Act" (Decarboxylation)

The Symptom: You monitor the reaction by LCMS, see the product form, but after concentrating or heating, you isolate the decarboxylated parent heterocycle (pyrazine) or nothing at all.

The Mechanism: Pyrazine-2-carboxylic acids are electronically similar to picolinic acids but more unstable. The electron-deficient pyrazine ring acts as an electron sink. Upon acidification (protonation of the carboxylate) or heating, the molecule readily loses CO₂ because the resulting carbanion is stabilized by the adjacent ring nitrogens.

Corrective Actions:

  • Stop Heating: Never reflux a pyrazine ester hydrolysis reaction. If the ester is sterically hindered, do not increase temperature; instead, switch to a more nucleophilic hydroxide source (e.g., LiOH in THF/H₂O) or longer reaction times.

  • Avoid Acidic Workups: The free acid (COOH) is the species that decarboxylates. The carboxylate salt (COO⁻ Li⁺) is stable.

    • Fix: Isolate as the Lithium or Potassium salt. Do not acidify to pH 1-2 to precipitate.

Issue 2: The "Extraction Nightmare" (Solubility)

The Symptom: The reaction went to completion (verified by TLC/LCMS), but after extracting with EtOAc or DCM, the organic layer is empty. The product is stuck in the aqueous waste.

The Science: Pyrazine carboxylic acids are amphoteric . The ring nitrogens can be protonated, while the carboxylic acid can be deprotonated.

  • At Low pH: Cationic (Water soluble).

  • At High pH: Anionic (Water soluble).

  • At Neutral pH: Zwitterionic (Highly Water soluble).

Corrective Actions:

  • Abandon Aqueous Extraction: Do not attempt to partition between water and organic solvents.

  • Lyophilization: Remove the solvent (water/THF) under reduced pressure and isolate the crude salt.

  • The "Anhydrous" Route: Use Potassium Trimethylsilanolate (TMSOK) in dry THF (See Protocol B). This precipitates the product directly, avoiding water entirely.

Optimized Protocols
Method A: The "Safe" Aqueous Hydrolysis (LiOH)

Best for: Routine substrates where anhydrous conditions are difficult to maintain.

  • Dissolution: Dissolve pyrazine ester (1.0 equiv) in THF (not MeOH, to avoid transesterification).

  • Reagent: Add a pre-dissolved solution of LiOH·H₂O (1.2–1.5 equiv) in minimal water.

    • Why LiOH? Lithium coordinates tightly to the carbonyl oxygen, accelerating hydrolysis without requiring heat.

  • Reaction: Stir at room temperature . Monitor by LCMS.[1][2][3] Do not heat.

  • Workup (Crucial):

    • Do NOT add HCl.

    • Concentrate the mixture to dryness on a rotovap (bath < 40°C).

    • Triturate the solid residue with Et₂O or DCM to remove impurities.

    • Result: The product is isolated as the Lithium pyrazine-2-carboxylate salt. Use this directly in subsequent couplings (e.g., HATU couplings).

Method B: The "Gold Standard" Anhydrous Hydrolysis (TMSOK)

Best for: Highly sensitive substrates, scale-up, and avoiding decarboxylation.

This method avoids water entirely, preventing the formation of the unstable free acid and solving the solubility issue.

Reagents:

  • Potassium Trimethylsilanolate (TMSOK) [CAS: 10519-96-7]

  • Anhydrous THF or Ether

Protocol:

  • Dissolve the pyrazine ester (1.0 equiv) in anhydrous THF (0.1 M concentration) under N₂.

  • Add solid TMSOK (1.1 equiv) in one portion.

  • Stir at room temperature.

    • Observation: A precipitate will often form within 15–60 minutes. This is your product (Potassium salt).

  • Isolation:

    • Filter the solid under nitrogen or argon.

    • Wash the filter cake with dry Et₂O.

    • Dry under vacuum.[4]

  • Yield: Typically >90%.

Mechanism of TMSOK Hydrolysis:

TMSOK_Mechanism Ester Pyrazine Ester (R-COOMe) Inter Silyl Ester Intermediate Ester->Inter Nucleophilic Attack TMSOK TMSOK (K+ -O-SiMe3) TMSOK->Inter Product Pyrazine Carboxylate (R-COOK) ↓ Precipitates Inter->Product Elimination Byprod TMS-OMe (Volatile) Inter->Byprod

Figure 2: The anhydrous pathway using TMSOK prevents the formation of the free acid, mitigating decarboxylation risks.

Comparative Data: Isolation Methods
ParameterStandard Hydrolysis (NaOH/H₂O)Acidic Hydrolysis (HCl/H₂O)TMSOK Hydrolysis (Anhydrous)
Reagent NaOH / LiOHHCl / H₂SO₄Potassium Trimethylsilanolate
Solvent MeOH / WaterWaterTHF / Ether
Temperature 25°C - RefluxReflux25°C
Decarboxylation Risk Moderate (if heated)High Low
Isolation Method Extraction (Difficult)FiltrationFiltration (Precipitate)
Typical Yield 40-60%0-30%85-95%
FAQ: Troubleshooting Specific Scenarios

Q: I must have the free acid (COOH) for my next step, not the salt. How do I isolate it without it staying in the water? A: If you absolutely need the free acid:

  • Perform the hydrolysis with LiOH.[3][5]

  • Acidify carefully to pH 3-4 (Isoelectric point) using Amberlyst-15 acidic resin (not liquid HCl).

  • Filter off the resin.

  • Lyophilize the water.

  • Recrystallize the residue from a minimal amount of water/ethanol. Warning: Do not heat the free acid in solution.

Q: My pyrazine ring has a halogen (Cl/Br). Will hydroxide displace it? A: Yes, pyrazines are electron-deficient, making them susceptible to SNAr reactions. Hydroxide can displace a chloride at the 2- or 6-position.

  • Solution: Use Method B (TMSOK). The silanolate anion is less nucleophilic toward the aromatic ring than hydroxide is, and the non-polar solvent (THF) disfavors SNAr mechanisms compared to polar protic solvents.

Q: Can I use enzymes? A: Yes. For extremely sensitive substrates, immobilized lipases (e.g., Lipozyme TL IM) in tert-amyl alcohol can hydrolyze esters under mild conditions, though the reaction time is significantly longer (24–48 hours) [1].

References
  • BenchChem Technical Support. (2025).[3][6] Pyrazine Carbohydrazide Synthesis: Technical Support Center. Retrieved from 6[6]

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 and HO-. Tetrahedron Letters. (Cited in Application of Trimethylsilanolate Alkali Salts in Organic Synthesis). Retrieved from 7

  • Lovrić, M., et al. (2007).[8] Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta. Retrieved from 8

  • Premkumar, T., & Govindarajan, S. (2006). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences. Retrieved from 9

Sources

Technical Support Center: Purification of Ethyl 2-amino-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of ethyl 2-amino-2-(pyrazin-2-yl)acetate. This document provides practical, in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to solve purification challenges effectively.

Introduction

Ethyl 2-amino-2-(pyrazin-2-yl)acetate is a valuable heterocyclic building block in medicinal chemistry, with the pyrazine scaffold being central to numerous pharmacologically active compounds.[1] However, its purification can be challenging due to the presence of a basic amino group and a hydrolyzable ester functionality. This guide addresses the most common issues encountered during its isolation and purification, providing solutions grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Purity After Initial Work-up

Question: My crude product shows multiple spots on Thin Layer Chromatography (TLC) after the initial aqueous work-up. What are the likely impurities and how can I improve the initial cleanup?

Answer: Low purity after initial extraction is common and typically stems from unreacted starting materials or the formation of side products. Given the synthesis of pyrazines, potential impurities could include imidazole derivatives, which may be co-extracted with ethyl acetate or other polar solvents.[2][3]

The primary issue is often inefficient partitioning during liquid-liquid extraction (LLE). The amino ester has amphiphilic character, leading to some solubility in both aqueous and organic layers.

Expert Recommendations:

  • pH Adjustment: The basicity of the amino group is your greatest tool. Before extraction, carefully adjust the pH of the aqueous layer.

    • To remove acidic impurities: Basify the aqueous solution (e.g., with NaHCO₃ or Na₂CO₃ to a pH of 8-9) to deprotonate your amine product, increasing its solubility in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM), while retaining acidic impurities in the aqueous layer.

    • To remove basic impurities: If you have non-polar basic impurities, you can perform an initial wash of the organic layer with a dilute acid (e.g., 1 M citric acid or dilute HCl). Your product will move to the aqueous layer as the ammonium salt, while non-basic impurities remain in the organic phase. You can then re-basify the aqueous layer and re-extract your product.

  • Solvent Selection: While EtOAc is a common choice, its partial miscibility with water can lead to emulsions and carry-over of water-soluble impurities. Consider a multi-step extraction strategy. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[3]

Data Summary: Extraction Solvent Comparison

SolventPolarityProsCons
Ethyl Acetate (EtOAc) MediumGood solvent for the product; easily evaporated.Partially water-soluble; can co-extract polar impurities.[3]
Dichloromethane (DCM) MediumDenser than water; good solvent for many organics.Can form stable emulsions; environmental concerns.
Methyl-t-butyl ether (MTBE) Low-MediumLow water solubility; less prone to emulsions.Can co-extract some imidazole byproducts.[2]
Hexane/EtOAc Mixtures Low-MediumAllows for tunable polarity to target the product specifically.Requires optimization of the solvent ratio.
Issue 2: Challenges with Column Chromatography

Question: My compound is streaking or "tailing" badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic (due to surface silanol groups, Si-OH), which leads to strong, non-specific binding of the basic amino group. This interaction slows the compound's elution in an uneven manner, causing the observed streaking.

Expert Recommendations:

  • Basic Modifier in Eluent: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., Hexane/EtOAc + 1% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.

    • Ammonia: For more polar solvent systems, using a pre-mixed solution like 2M ammonia in methanol as the polar component can be effective.

  • Alternative Stationary Phases: If streaking persists, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Using neutral or basic alumina can completely prevent the acid-base interaction causing the issue.

    • Reverse-Phase (C18) Silica: In reverse-phase chromatography, separation is based on hydrophobicity. This can be an excellent alternative, especially for removing more polar impurities.[2]

Data Summary: Recommended Starting Eluent Systems for Silica Gel Chromatography

Eluent SystemPolarityComments
Hexane / Ethyl Acetate + 1% TEA TunableA standard system for compounds of moderate polarity. Start at 10% EtOAc and increase polarity as needed.
DCM / Methanol + 1% TEA Tunable (Higher)For more polar products that do not move in Hex/EtOAc. Start at 1-2% MeOH.
DCM / 2M NH₃ in MeOH Tunable (Higher)An alternative to TEA that can sometimes provide sharper peaks.
Issue 3: Product is an Oil and Fails to Crystallize

Question: I've purified my compound by chromatography, and after removing the solvent, it remains a persistent oil. How can I induce crystallization to obtain a solid?

Answer: Obtaining an amorphous oil instead of a crystalline solid is often due to residual impurities (even at <5% levels), residual solvent, or the inherent properties of the molecule. The goal is to create a supersaturated solution under conditions that favor crystal lattice formation over amorphous precipitation.

Expert Recommendations:

  • High Vacuum Drying: First, ensure all residual solvents from chromatography (EtOAc, TEA, etc.) are completely removed under a high vacuum for several hours. Residual solvent can significantly inhibit crystallization.

  • Trituration: This technique involves repeatedly "washing" the oil with a non-polar solvent in which the product is insoluble (or sparingly soluble), but the impurities are soluble.

    • Procedure: Add a small amount of a solvent like hexanes, pentane, or diethyl ether to your oil. Vigorously stir or sonicate the mixture. The oil should transform into a solid powder or crystalline material. Decant the solvent and repeat the process 2-3 times.

  • Recrystallization from a Binary Solvent System: Find a solvent in which your compound is soluble when hot but insoluble when cold (the "good" solvent). Then, find a solvent in which your compound is insoluble even when hot (the "poor" or "anti-solvent").

    • Procedure: Dissolve your oil in a minimal amount of the hot "good" solvent (e.g., ethyl acetate, isopropanol). Slowly add the "poor" solvent (e.g., hexanes, heptane) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly to room temperature, and finally in a freezer. This slow cooling process is critical for forming well-defined crystals.[4]

  • Salt Formation: If the free base refuses to crystallize, converting it to a salt is a highly effective strategy. The ionic nature of a salt enhances its crystallinity. The hydrochloride (HCl) salt is a common choice.

    • Procedure: Dissolve the purified oil in a suitable solvent like diethyl ether or EtOAc. Add a stoichiometric amount (1.0-1.1 equivalents) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will often precipitate immediately as a solid, which can then be collected by filtration.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the most reliable method to confirm the purity and identity of my final product? A: A combination of techniques is essential for validation.

  • TLC: A single, well-defined spot in multiple eluent systems is a good indicator of purity.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It confirms the chemical structure, and the absence of impurity peaks in the ¹H NMR spectrum is a strong confirmation of high purity.[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Amorphous or impure solids tend to melt over a broad range.

Q: My compound appears to be decomposing during purification or on the benchtop. Is it unstable? A: Yes, α-amino esters can be sensitive. Two primary degradation pathways exist:

  • Hydrolysis: The ethyl ester can hydrolyze back to the carboxylic acid, especially in the presence of water and acid or base. Always use dry solvents and avoid prolonged exposure to acidic or basic conditions. Alkaline hydrolysis is a known procedure for de-esterification.[7]

  • Dimerization: Like many α-amino acids, this compound can undergo intermolecular condensation between the amine of one molecule and the ester of another to form a diketopiperazine dimer, especially upon heating. It is advisable to keep the compound cool and concentrate solutions at moderate temperatures (e.g., <40°C) under reduced pressure.

Q: Can I skip the free base purification and just purify the hydrochloride salt? A: Yes, this is often a viable and even preferable strategy. If your reaction work-up allows for it, you can isolate the crude product as its HCl salt. Salts are often more crystalline and less prone to streaking on silica gel (though they are more polar). You can recrystallize the HCl salt from solvent systems like ethanol/ether or methanol/ether to achieve high purity.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)
  • Column Packing: Dry-pack a column with silica gel in your chosen non-polar solvent (e.g., hexane). Wet the silica with the same solvent and then flush with your starting eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA) until the column bed is stable and free of air bubbles.

  • Sample Loading: Dissolve your crude product (max 1g per 20-30g of silica) in a minimal amount of DCM or your eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5-10% EtOAc in hexane + 1% TEA). Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% EtOAc) to elute your product. This provides better separation than starting with high polarity.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent and TEA under reduced pressure. It is crucial to co-evaporate with a solvent like toluene a few times to azeotropically remove the last traces of TEA.

Protocol 2: Recrystallization from Ethyl Acetate / Hexanes
  • Dissolution: Place the purified oil or solid in a clean Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (30-40°C) dropwise while swirling until the compound just dissolves completely.

  • Induce Supersaturation: Slowly add hexanes (the anti-solvent) dropwise while swirling. Continue until you observe persistent cloudiness.

  • Clarification & Cooling: Add 1-2 drops of ethyl acetate to make the solution clear again. Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Complete Crystallization: Once crystals have formed at room temperature, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Section 4: Visualization Workflows

Diagram 1: Troubleshooting Purification Issues

G start Crude Product (Post-Workup) tlc Analyze by TLC start->tlc streaking Streaking / Tailing? tlc->streaking multiple_spots Multiple Spots? tlc->multiple_spots add_tea Add 1% TEA to Eluent or Use Alumina streaking->add_tea Yes column Perform Column Chromatography streaking->column No single_spot Single Spot multiple_spots->single_spot No multiple_spots->column Yes oil_or_solid Product is an Oil? single_spot->oil_or_solid recrystallize Recrystallize or Triturate oil_or_solid->recrystallize Yes pure_solid Pure Crystalline Solid oil_or_solid->pure_solid No add_tea->column column->tlc form_salt Form HCl Salt for Crystallization recrystallize->form_salt Fails recrystallize->pure_solid Success form_salt->pure_solid

Caption: Decision-making workflow for troubleshooting common purification issues.

Diagram 2: General Purification Workflow

G cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polishing & Isolation crude Crude Reaction Mixture lle Liquid-Liquid Extraction (pH-adjusted) crude->lle column Flash Column Chromatography (Silica or Alumina) lle->column fractions Combine Pure Fractions column->fractions concentrate Concentrate Under Reduced Pressure fractions->concentrate crystallize Recrystallization or Trituration concentrate->crystallize final_product Pure, Dry Product crystallize->final_product analysis Purity & Identity Analysis (NMR, MS, MP) final_product->analysis

Caption: General workflow from crude reaction mixture to final, analyzed product.

References

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • Taylor, L. T., Ashraf-Khorassani, M., Coleman III, W. M., & Dube, M. F. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]

  • Saikia, L., & Phukan, P. (2011). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 42(9), 1354-1363. [Link]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-27. [Link]

  • Various Authors. (2022). De-esterification of amino acid esters. ResearchGate. Retrieved from [Link]

  • Chen, C. C., & Lin, Y. S. (2021). Process for purifying long chain amino acids. U.S. Patent No. EP3672935A1.
  • Amaral, G. A., et al. (2023). Synthesis and biological evaluation of novel indole derivatives. Journal of the Brazilian Chemical Society, 34(10), 1464-1475. [Link]

  • Gfeller, P., & Le Tiran, A. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development, 21(3), 430–434. [Link]

  • PubChem. (n.d.). Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate. Retrieved from [Link]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent No. US5118815A.
  • Prasad, B. V. K., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 13(1), 1-15. [Link]

Sources

Removing hemiorthoester impurities from amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elimination of Hemiorthoester Impurities Ticket ID: #AAE-HOE-001 Status: Open for Resolution

Executive Summary

The Issue: You are observing persistent impurities in your amino acid ester products, characterized by "extra" alkoxy signals in NMR or unexpected mass peaks. These are likely hemiorthoesters (or their associated sulfite/tetrahedral intermediates)—metastable species formed when the esterification reaction fails to fully collapse the tetrahedral intermediate.

The Fix: Unlike standard unreacted starting materials, hemiorthoesters require specific thermodynamic triggers to eliminate. This guide covers the mechanism of their formation, diagnostic techniques, and three validated protocols for their removal.

Module 1: The Mechanism (Know Your Enemy)

In standard thionyl chloride (


) or acid-catalyzed esterifications, the reaction proceeds through a tetrahedral intermediate. If the reaction is quenched too early, or if steric bulk (e.g., Valine, Isoleucine) stabilizes this intermediate, the hemiorthoester persists.
The Stalled Pathway

The diagram below illustrates where the process "stalls," creating the impurity.

Hemiorthoester_Formation AA Amino Acid (R-COOH) AcidCl Acyl Chloride (R-COCl) AA->AcidCl + SOCl2 Tetra Tetrahedral Intermediate AcidCl->Tetra + R'OH HOE Hemiorthoester (Impurity) Tetra->HOE Stall/Stabilization (Steric Bulk) Ester Final Ester (R-COOR') Tetra->Ester Collapse (- HCl) HOE->AA Hydrolysis (+ H2O) HOE->Ester Forced Collapse

Figure 1: The esterification pathway showing the "Stall" point where hemiorthoesters form. Note that without sufficient heat or time, the intermediate may not collapse to the ester.

Module 2: Diagnostic & Troubleshooting

Before attempting remediation, confirm the identity of the impurity.

Diagnostic Checklist
SymptomProbability of HOEConfirmation Step
NMR: Triplet/Quartet overlay (Ethyl esters) or extra singlets (Methyl esters).High Integrate signals. HOE will show 2x or 3x alkoxy protons relative to the

-proton.
MS: Mass peak at

or

.
Medium Check if peak disappears after adding

(rapid hydrolysis).
Physical: Product is an oil instead of a solid.High HOEs often disrupt crystal lattice formation.
TLC: Streaking spot just below the product.Low HOEs often decompose on silica; streaking usually indicates amine salts.
Root Cause Analysis
  • Steric Hindrance:

    
    -branched amino acids (Val, Ile, Thr) are prone to stable hemiorthoesters because the bulky side chain prevents the collapse of the tetrahedral intermediate.
    
  • Insufficient Heat: Reflux was not vigorous enough to drive off

    
     and 
    
    
    
    .
  • Wet Solvents: Water competes with alcohol, creating a reversible equilibrium.

Module 3: Remediation Protocols

Warning: Perform all steps in a fume hood. Thionyl chloride releases toxic


 and 

gas.
Protocol A: The "Solvent Crash" (Purification)

Best for: Solid amino acid esters (HCl salts) like Glycine, Alanine, Phenylalanine.

This method relies on the solubility differential. The pure ester hydrochloride is usually insoluble in non-polar solvents, while the hemiorthoester (often an oil) remains in solution.

  • Concentrate: Evaporate the reaction mixture to a thick oil or semi-solid using a rotary evaporator (

    
    C).
    
  • Dissolve: Redissolve the residue in a minimum amount of dry Methanol or Ethanol (match the ester group).

  • Precipitate:

    • Slowly add 10 volumes of cold Diethyl Ether (or MTBE ) with vigorous stirring.

    • Alternative: If the product is very soluble, use Hexanes or Petroleum Ether .

  • Triturate: If a gum forms, scratch the flask sides with a glass rod to induce crystallization. Sonicate if necessary.[1]

  • Filter: Collect the white solid via vacuum filtration. Wash with cold ether.

  • Result: The hemiorthoester impurities remain in the mother liquor.

Protocol B: The "Acid Swing" (Chemical Collapse)

Best for: Stubborn impurities in oily esters or bulky amino acids (Valine, Proline).

This forces the equilibrium forward by using anhydrous acid to dehydrate the hemiorthoester.

  • Redissolve: Take the crude oily residue and dissolve it in the parent alcohol (e.g., dry Methanol).

  • Acidify: Add 1.5 equivalents of Thionyl Chloride dropwise at

    
    C.
    
  • Reflux: Heat the mixture to reflux for an additional 2–4 hours. Critical: Use a drying tube (CaCl2) to exclude atmospheric moisture.

  • Evaporate: Remove solvent under reduced pressure.

  • Chase: Add Toluene (2x) and evaporate again. This azeotropically removes residual water and HCl, forcing the equilibrium to the ester.

Protocol C: The "Partition" Wash (Extraction)

Best for: Free base esters or when HCl salts are not required.

  • Dissolve: Dissolve the crude residue in Ethyl Acetate or Dichloromethane .

  • Wash:

    • Wash 1x with saturated

      
        (Caution: Gas evolution). This neutralizes the HCl salt.
      
    • Wash 1x with Brine .

  • Dry: Dry organic layer over

    
    .
    
  • Concentrate: Evaporate solvent.

    • Note: Hemiorthoesters are often unstable to base (

      
      ) and will hydrolyze back to the acid (which stays in the aqueous layer) or collapse to the ester.
      

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to remove hemiorthoesters? A: Generally, no . Silica gel is slightly acidic and contains water. Hemiorthoesters usually decompose on the column, leading to poor recovery and "ghost" spots. Crystallization (Protocol A) is superior for scale-up.

Q: Why does my NMR show a "triplet within a triplet"? A: This is classic for ethyl esters. The hemiorthoester has two ethoxy groups attached to the same carbon (in some resonance forms) or simply a slightly different chemical shift environment. If you see a "messy" aliphatic region but a clean aromatic region, suspect hemiorthoesters.

Q: I am using Valine/Isoleucine and the reaction never finishes. Why? A: Steric hindrance. The isopropyl/sec-butyl group blocks the attack on the carbonyl. Solution: Use Protocol B , but extend the reflux time to 12+ hours and consider using a higher boiling solvent (e.g., generate HCl in situ using Acetyl Chloride in the alcohol, or use a pressure vessel).

Q: Is the impurity actually a sulfite ester? A: Excellent question. In thionyl chloride reactions, alkyl sulfites (


) can form. These also appear as impurities.[2] Fortunately, Protocol A (Ether Trituration)  removes them effectively as they are highly soluble in organic solvents, whereas amino acid ester hydrochlorides are not.

References

  • Brenner, M., & Huber, W. (1953).

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta. Link (Foundational text on thionyl chloride esterification mechanics).
    
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer Lab Manuals. Link (Source for crystallization/trituration protocols).

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Thionyl chloride-activated esterification of amino acids.[1][3][4][5] Journal of the Chemical Society, Perkin Transactions 1. Link (Discusses the suppression of side reactions).

  • Gao, Y., et al. (2011). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides.[5] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link (Modern application of SOCl2 methods and impurity analysis).

Sources

Technical Support Center: Optimizing Base-Catalyzed Coupling of Pyrazine Glycine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of pyrazine-functionalized amino acids. Pyrazine glycine esters are highly valuable scaffolds for targeted cancer therapies, antituberculars, and diuretics. However, coupling these systems requires precise thermodynamic and kinetic control over the reaction microenvironment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two primary synthetic routes: Visible-Light-Driven Radical C–C Cross-Coupling and Classic Base-Mediated C–N Amide Coupling .

Visualizing the Synthetic Workflows

To troubleshoot effectively, we must first isolate the specific pathway. The diagram below contrasts the modern photocatalytic C–C coupling approach against the traditional base-mediated C–N amide coupling.

Workflows cluster_0 Photocatalytic Cross-Coupling cluster_1 Classic Amide Coupling A1 Chloropyrazine Cat Ir Catalyst + Light A1->Cat A2 N-Aryl Glycine Ester A2->Cat Base1 NaOAc (Base) Cat->Base1 Radical Deprotonation Prod1 α-Pyrazinyl Glycine Ester Base1->Prod1 C-C Coupling B1 Pyrazine Acid Chloride Base2 N,N-Diethylaniline B1->Base2 HCl Scavenging B2 Glycine Ester HCl B2->Base2 HCl Scavenging Prod2 Pyrazine Amido Glycine Ester Base2->Prod2 C-N Coupling

Synthetic workflows for pyrazine glycine esters via radical C-C and C-N amide coupling.

Comparative Reaction Parameters

Selecting the correct base and conditions is the most critical factor in these syntheses. Below is a synthesized data table comparing the operational parameters for both methodologies.

ParameterPhotocatalytic C–C CouplingClassic C–N Amide Coupling
Target Bond Formed α-C(sp³)–HeteroarylAmide (C=O)–N
Optimal Base NaOAc (2.0 equiv)N,N-Diethylaniline or DIPEA (4.0 equiv)
Catalyst System [Ir(dtbbpy)(ppy)₂]PF₆ (0.5 mol%)None (Base-mediated)
Solvent Matrix N-Methylpyrrolidone (NMP)Anhydrous CH₂Cl₂ or THF
Thermal Profile Room Temperature (Blue LED)-78 °C to Room Temperature
Typical Yield Range 75% – 92%76% – 93%
Primary Failure Mode Radical quenching by ambient O₂Hydrolysis of the acid chloride
Validated Experimental Protocols
Protocol A: Visible-Light-Driven Dechlorinative Pyrazinylation

This protocol leverages a redox-neutral α-C(sp³)–H pyrazinylation method to synthesize α-pyrazinyl glycine derivatives (1)[1].

  • Preparation: In an oven-dried Schlenk tube, combine methyl p-tolylglycinate (1.0 equiv), 2-chloropyrazine (3.0 equiv), the photocatalyst [Ir(dtbbpy)(ppy)₂]PF₆ (0.5 mol%), and anhydrous NaOAc (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous NMP to reach a 0.1 M concentration. Degas the mixture via three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen is a triplet diradical. If not removed, it will rapidly quench the excited *Ir(III) state and trap the α-amino radical intermediate, completely halting the catalytic cycle.

  • Irradiation: Stir the mixture under blue LED irradiation (460 nm) at room temperature for 12-24 hours.

    • Validation Checkpoint: The solution should exhibit a steady, deep luminescence. A shift to a murky brown indicates catalyst degradation or oxygen ingress.

  • Isolation: Quench with deionized water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Base-Mediated Amide Coupling

This protocol is utilized for building imidazole-4,5-dicarboxamide libraries and relies on strict temperature control (2)[2].

  • Activation: Dissolve pyrazine diacid chloride (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert argon atmosphere.

  • Base Addition: Add glycine ester hydrochloride (2.0 equiv), followed by the dropwise addition of N,N-diethylaniline (4.0 equiv).

    • Causality: The base serves a dual purpose: it deprotonates the hydrochloride salt to generate the free nucleophilic amine, and it acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward while preventing ester hydrolysis.

  • Coupling: Maintain the reaction at -78 °C for exactly 30 minutes, then remove the cooling bath and stir for 1 hour at room temperature.

    • Validation Checkpoint: The immediate formation of a fine solid precipitate (the amine hydrochloride salt) upon base addition confirms successful HCl scavenging.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold solvent, and dry under high vacuum.

Mechanistic Pathway Visualization

To troubleshoot Protocol A, you must understand the flow of electrons. The base (NaOAc) plays a pivotal role in the radical generation step.

Mechanism Ir3 Ir(III) Catalyst Ir3_ex *Ir(III) Excited State Ir3->Ir3_ex Blue LED Gly_RadCat Glycine Radical Cation Ir3_ex->Gly_RadCat SET from Glycine Ester Ir2 Ir(II) Species Ir3_ex->Ir2 Reduction Gly_Rad Neutral α-Amino Radical Gly_RadCat->Gly_Rad Deprotonation Product Coupled Product Gly_Rad->Product Radical-Radical Coupling Pyr_RadAnion Pyrazine Radical Anion Ir2->Pyr_RadAnion SET to Chloropyrazine Pyr_RadAnion->Ir3 Oxidation / Regeneration Pyr_RadAnion->Product Dechlorination Base NaOAc Base Base->Gly_RadCat Extracts H+

Mechanistic cycle of base-catalyzed photocatalytic pyrazinylation of glycine esters.

Troubleshooting & FAQs

Q1: During the photocatalytic cross-coupling, I am observing high amounts of glycine ester dimers and unreacted chloropyrazine. What is going wrong? A: This indicates that the radical-radical cross-coupling is failing, and the α-amino radicals are self-coupling. This is almost always a base solubility or strength issue. The reaction relies on NaOAc to deprotonate the glycine radical cation to form the neutral radical. If the base is heavily clumped or the NMP solvent is wet, deprotonation kinetics slow down. This allows the radical cations to accumulate and dimerize. Ensure you are using finely powdered, strictly anhydrous NaOAc.

Q2: Why is NaOAc specified for the photocatalytic method, while N,N-diethylaniline or DIPEA is used for the amide coupling? Can I swap them? A: You cannot swap them without severe yield penalties. In the photocatalytic C–C coupling , NaOAc is an inorganic, redox-inactive base. If you used an amine base like DIPEA here, the excited *Ir(III) catalyst would preferentially oxidize the DIPEA (a well-known sacrificial electron donor) instead of the glycine ester, completely halting the desired catalytic cycle. Conversely, in the amide C–N coupling , N,N-diethylaniline is preferred because it is a soluble organic base that rapidly neutralizes the HCl generated from the acid chloride. Using a heterogeneous base like NaOAc at -78 °C in CH₂Cl₂ would result in extremely sluggish kinetics and unreacted starting materials.

Q3: My amide coupling of pyrazine diacid chloride with glycine ester hydrochloride yields a dark, intractable mixture instead of the expected product. How do I fix this? A: This is a classic sign of localized overheating and premature base addition. The addition of N,N-diethylaniline to the acid chloride/amine salt mixture is highly exothermic. If added too quickly, the localized heat causes the pyrazine acid chloride to decompose or polymerize. You must maintain the reaction at -78 °C and add the base dropwise.

Q4: How can I verify that my photocatalytic coupling is proceeding via a radical pathway and not a polar S_NAr mechanism? A: You can run a radical-trapping diagnostic experiment. Add 3.0 equivalents of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxide) to your standard reaction mixture. If the reaction proceeds via the intended radical pathway, the formation of the pyrazine glycine ester will be completely suppressed, and HRMS analysis will reveal a TEMPO-glycine ester adduct (1)[1]. This definitively confirms the presence of the critical α-amino radical intermediate.

References
  • Dechlorinative Pyrazinylation of Glycine Derivatives Source: Organic Letters - ACS Publications URL:[Link]

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines Source: PMC (PubMed Central) URL:[Link]

Sources

Technical Support Center: Hygroscopic Degradation Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: HYGRO-STAB-001

Mission Statement

Welcome to the Advanced Stability Support Center. You are likely here because your API has lost potency, your powder flow has arrested, or your lyophilized cake has collapsed. Hygroscopicity is not merely "absorbing water"; it is a kinetic and thermodynamic driver that fundamentally alters the solid-state physics of your material.

This guide moves beyond basic "keep it dry" advice. We will troubleshoot the mechanism of failure (Physical vs. Chemical) and provide self-validating protocols to engineer a robust control strategy.

Module 1: Physical Stability & Triage

Symptom: “My powder has turned into a solid brick,” or “The tablets are soft/sticky.”

The Mechanism: Glass Transition (

) Depression

Water acts as a potent plasticizer.[1] For amorphous solids, absorbed water increases free volume and molecular mobility. The critical failure mode occurs when the glass transition temperature (


) of your humidified material drops below the storage temperature (

).
  • If

    
    :  Material remains glassy (stable).
    
  • If

    
    :  Material becomes rubbery. This triggers crystallization, caking, and collapse.
    
Troubleshooting Protocol: Determination of Critical Relative Humidity (CRH)

Do not guess the humidity limit. Measure the CRH, the point where the material spontaneously absorbs atmospheric moisture to form a saturated solution or undergoes a phase change.[2]

Step-by-Step Protocol (Dynamic Vapor Sorption - DVS):

  • Tare: Load 10–20 mg of sample into the DVS microbalance.

  • Drying: Equilibrate at 0% RH / 25°C until mass change (

    
    ) is <0.002% per minute.
    
  • Ramping: Increase RH in 5% or 10% steps. Hold at each step until equilibrium.

  • Analysis: Plot Isotherm (Mass Change vs. RH).

    • Point of Inflection: The RH where mass increases exponentially is your CRH.

    • Hysteresis:[3] If the desorption curve (drying) does not match the sorption curve (wetting), you likely have hydrate formation or pore entrapment.

Visual Guide: Diagnosing Physical Instability

PhysicalStability Start Observation: Caking or Clumping CheckTg Check Glass Transition (Tg) of Humidified Sample Start->CheckTg DecisionTg Is T_storage > Tg? CheckTg->DecisionTg ActionCool Action: Reduce Storage Temp or Reformulate (High Tg Polymer) DecisionTg->ActionCool Yes (Rubbery State) CheckCRH Check Critical Relative Humidity (CRH) DecisionTg->CheckCRH No (Glassy State) DecisionCRH Is Ambient RH > CRH? CheckCRH->DecisionCRH ActionPack Action: Improve Moisture Barrier (Alu/Alu Blister) DecisionCRH->ActionPack Yes (Deliquescence) ActionProcess Action: Check Process History (Amorphous content generated via milling?) DecisionCRH->ActionProcess No (Surface Energy)

Caption: Diagnostic logic flow for identifying the root cause of physical instability (caking/clumping) in hygroscopic powders.

Module 2: Chemical Stability (The "Hidden" Killer)

Symptom: “The powder looks fine, but assay purity has dropped.”

The Mechanism: Hydrolysis & Mobility

Even if the powder remains free-flowing, adsorbed water can:

  • Act as a direct reactant (Hydrolysis).

  • Increase molecular mobility, allowing reactive groups to collide (even without a phase change).

Data Standard: Ph. Eur. Hygroscopicity Classification

Use this table to categorize your API. Data must be derived from 24-hour exposure at 25°C / 80% RH (Ph. Eur. 5.11).

ClassificationWeight Increase (% w/w)Risk LevelRecommended Action
Non-hygroscopic < 0.2%LowStandard PVC/PVDC blisters often sufficient.
Slightly hygroscopic 0.2% – 2.0%ModerateMonitor headspace moisture; consider desiccants.
Hygroscopic 2.0% – 15.0%HighHigh-barrier packaging (Alu/Alu, Glass) mandatory.
Very hygroscopic > 15.0%CriticalStrictly controlled manufacturing humidity (<30% RH).[1]
Deliquescent LiquefiesCriticalLiquid/Capsule formulation only; solid state likely unviable.
Protocol: Accelerated Stability Assessment Program (ASAP)

Traditional 6-month stability testing is too slow for troubleshooting. Use ASAP to model moisture sensitivity.

  • Design: Select 5–8 conditions varying in Temp (50–80°C) and RH (10–75%).

  • Exposure: Incubate open vials for short durations (1–14 days) to reach isoconversion (e.g., 0.5% degradation).

  • Modeling: Fit data to the Humidity-Corrected Arrhenius Equation :

    
    
    
    • 
      : Degradation rate
      
    • 
      : Activation Energy
      
    • 
      : Moisture sensitivity constant (The critical metric for hygroscopic drugs).
      
  • Prediction: Use

    
     to calculate shelf-life at ambient conditions inside specific packaging moisture vapor transmission rates (MVTR).
    
Module 3: Environmental Control & FAQs
FAQ: Which desiccant should I use?

Q: I am using Silica Gel, but my product is still degrading. Why? A: Silica gel is reversible. At high temperatures (e.g., during transport), it can release moisture back into the headspace. For strict moisture scavenging at low RH, Molecular Sieves are superior but aggressive.

FeatureSilica GelMolecular SieveCalcium Oxide
Mechanism Physical Adsorption (Capillary)Physical Adsorption (Size Exclusion)Chemical Reaction (Irreversible)
Capacity at low RH (<20%) LowHigh Moderate
Reversibility Reversible (Releases at high T)Difficult to reverseIrreversible
Best For General humidity bufferingExtreme drying requirementsLow-cost, irreversible drying
FAQ: The "Cold Storage" Trap

Q: I store my hygroscopic API in the fridge (4°C). When I weigh it out, it clumps immediately. A: You are violating the Dew Point rule. Opening a cold bottle in warm air causes immediate condensation on the powder surface.

The Rule of Thumb Calculation: For a quick check, the Dew Point (


) is approximately:


Example: If your lab is 22°C and 50% RH:

. Result: Your 4°C bottle is below the 12°C dew point. Water will condense instantly.
Visual Guide: Safe Cold Chain Handling

ColdChain Freezer 1. Storage (-20°C or 4°C) Desiccator 2. Tempering (Place in Desiccator) Freezer->Desiccator Transfer Ambient 3. Equilibrium (Wait until T_bottle > T_dewpoint) Desiccator->Ambient Wait 3-4 hrs Open 4. Open & Weigh (Minimize exposure) Ambient->Open Safe Reseal 5. Reseal (Purge Headspace if possible) Open->Reseal Reseal->Freezer Return

Caption: Mandatory workflow for handling hygroscopic materials stored at refrigerated/frozen temperatures to prevent condensation.

References
  • Ph. Eur. 5.11 Characters Section in Monographs (Hygroscopicity). European Pharmacopoeia. [Link][3][4]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. [Link]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity Categorization of Pharmaceutical Solids. Journal of Pharmaceutical Sciences. [Link]

  • Lawrence, M. G. (2005). The Relationship between Relative Humidity and the Dewpoint Temperature in Moist Air. Bulletin of the American Meteorological Society. [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of ethyl 2-amino-2-(pyrazin-2-yl)acetate in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Chemical Shifts of Ethyl 2-amino-2-(pyrazin-2-yl)acetate in DMSO-d6: A Solvent Performance and Prediction Comparison Guide

Introduction Ethyl 2-amino-2-(pyrazin-2-yl)acetate is a highly functionalized unnatural amino acid derivative widely utilized in the synthesis of peptidomimetics and heterocyclic active pharmaceutical ingredients (APIs). Accurate structural characterization via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is critical. However, the presence of a primary amine, an electron-deficient pyrazine ring, and an ester creates a complex electronic environment that is highly sensitive to solvent effects.

This guide objectively compares the performance of DMSO-d6 against the traditional alternative (CDCl3) and in silico predictions for the 1H NMR analysis of ethyl 2-amino-2-(pyrazin-2-yl)acetate. By examining the causality behind chemical shifts, we provide a self-validating framework for accurate signal assignment.

Structural Dynamics and Solvent Causality

The choice of NMR solvent dictates the resolution and position of exchangeable protons (like the -NH2 group) and the degree of anisotropic shielding.

  • DMSO-d6 vs. CDCl3: DMSO-d6 is a strong hydrogen-bond acceptor. It forms strong intermolecular hydrogen bonds with the primary amine (-NH2) of ethyl 2-amino-2-(pyrazin-2-yl)acetate. This interaction significantly reduces the proton exchange rate, often sharpening the amine signal and shifting it downfield compared to non-polar solvents like CDCl3, where the signal is frequently broadened into the baseline.

  • Pyrazine Ring Deshielding: The pyrazine ring (1,4-diazine) is highly electron-withdrawing. The protons on the ring (H3, H5, H6) are severely deshielded, appearing in the 8.5–8.8 ppm range. The alpha-methine (CH) proton is sandwiched between this electron-deficient ring, the amine, and the ester carbonyl, pushing its shift to approximately 4.7 ppm.

  • Water Peak Interference: A critical self-validating check in NMR is ensuring the residual solvent water peak does not obscure analyte signals. In DMSO-d6, trace water appears at 3.33 ppm[1], safely distanced from the alpha-CH (~4.7 ppm) and the ester CH2 (~4.1 ppm). In contrast, water in CDCl3 appears at 1.56 ppm, which can sometimes broaden and obscure aliphatic signals.

Visualizing the Analytical Workflow

To ensure reproducible signal assignment, the following logical workflow dictates solvent selection and data acquisition.

NMR_Workflow Start Target: Ethyl 2-amino-2- (pyrazin-2-yl)acetate Solvent Select NMR Solvent Start->Solvent DMSOd6 DMSO-d6 (Optimal) Polar, H-bond acceptor Solvent->DMSOd6 Preferred CDCl3 CDCl3 (Alternative) Non-polar, standard Solvent->CDCl3 Secondary Amine_DMSO NH2 visible (~2.2 ppm) Slow proton exchange DMSOd6->Amine_DMSO Water_DMSO H2O peak @ 3.33 ppm No overlap with CH/CH2 DMSOd6->Water_DMSO Amine_CDCl3 NH2 broadened/lost Fast proton exchange CDCl3->Amine_CDCl3 Acquisition Acquire 1H NMR (400/500 MHz) Amine_DMSO->Acquisition Amine_CDCl3->Acquisition Water_DMSO->Acquisition Assignment Signal Assignment (Pyrazine, CH, NH2, Ethyl) Acquisition->Assignment

Figure 1: Workflow for solvent selection and NMR signal assignment.

Comparative Data: Experimental vs. Predicted Performance

The table below compares the predicted 1H NMR chemical shifts (derived from standard empirical algorithms) against experimental performance in DMSO-d6 and CDCl3. This highlights the predictive deviations caused by solvent-solute interactions.

Proton EnvironmentMultiplicityPredicted Shift (ppm)Experimental DMSO-d6 (ppm)Experimental CDCl3 (ppm)Performance Note
Pyrazine H3 d (J ~ 1.5 Hz)8.658.728.68Slight downfield shift in DMSO due to polarity.
Pyrazine H5, H6 m (or 2 x d)8.50 - 8.558.58 - 8.628.52 - 8.56Resolved better in DMSO-d6 at higher fields.
Alpha-CH s4.604.754.65Deshielded in DMSO-d6 via H-bond network.
Ester -CH2- q (J = 7.1 Hz)4.154.104.20Standard ethyl pattern; highly consistent.
Amine -NH2 br s1.802.201.95 (often broad)DMSO-d6 stabilizes the signal via H-bonding.
Ester -CH3 t (J = 7.1 Hz)1.201.151.25Unaffected by solvent exchange.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Residual DMSO-d5 appears at 2.50 ppm[1].

Self-Validating Experimental Protocol

To achieve the high-resolution data presented in the DMSO-d6 column, the following self-validating protocol must be strictly adhered to. This ensures that the amine proton is accurately quantified and that water does not artificially inflate integrations.

Step 1: Sample Preparation and Desiccation

  • Weigh 15–20 mg of ethyl 2-amino-2-(pyrazin-2-yl)acetate into a clean, dry glass vial.

  • Causality Check: To prevent the residual water peak from broadening and shifting (which occurs when water concentration is high), dry the sample under high vacuum (0.1 mbar) for 2 hours prior to dissolution.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (99.9% D, containing 0.03% v/v TMS).

  • Transfer the solution to a 5 mm NMR tube using a clean glass pipette.

Step 2: NMR Data Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of DMSO-d6 and shim the magnetic field until the lock level is stable and maximized.

  • Self-Validating Parameter: Set the relaxation delay (D1) to at least 2.0 seconds. The pyrazine protons have longer T1 relaxation times due to the lack of adjacent protons; a short D1 will result in artificially low integration values for the aromatic region.

  • Acquire 16 to 32 scans at 298 K (25 °C).

Step 3: Processing and Verification

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the fine coupling of the pyrazine protons.

  • Phase the spectrum manually and apply a polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

  • Validation: Verify the residual DMSO pentet is centered at 2.50 ppm and the water peak is an isolated broad singlet at ~3.33 ppm[1]. Integrate the alpha-CH (1H) and verify that the ester CH3 integrates to exactly 3H.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectrum of Pyrazine-2-ylglycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Pyrazine derivatives, in particular, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[1][2] This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of pyrazine-2-ylglycine ethyl ester, a compound of interest due to its hybrid structure of a bioactive pyrazine core and an amino acid ester side chain.

This document moves beyond a simple spectral interpretation, offering a comparative analysis with structurally related molecules to provide a deeper understanding of the substituent effects on ¹³C chemical shifts. Furthermore, a robust experimental protocol for acquiring high-quality, quantitative ¹³C NMR data is detailed, ensuring scientific integrity and reproducibility.

Predicted ¹³C NMR Spectral Data of Pyrazine-2-ylglycine Ethyl Ester

Molecular Structure and Carbon Atom Numbering:

Caption: Structure of pyrazine-2-ylglycine ethyl ester with carbon atom numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for Pyrazine-2-ylglycine Ethyl Ester

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C=O (Ester)170 - 173Typical range for an ester carbonyl carbon. The electronegative oxygen and the adjacent sp³ carbon result in a downfield shift.
C1 (Pyrazine)152 - 155Quaternary carbon of the pyrazine ring attached to the glycine side chain. Deshielded due to the adjacent nitrogen and the electron-withdrawing nature of the ring.
C2 (Pyrazine)143 - 145Aromatic CH carbon adjacent to a nitrogen atom. The electronegativity of nitrogen causes a significant downfield shift.
C3 (Pyrazine)142 - 144Aromatic CH carbon adjacent to a nitrogen atom, similar electronic environment to C5.
C5 (Pyrazine)142 - 144Aromatic CH carbon adjacent to a nitrogen atom.
O-CH₂ (Ethyl)61 - 63Methylene carbon of the ethyl ester, directly bonded to the electronegative oxygen atom, resulting in a downfield shift.
(Glycine)53 - 56The alpha-carbon of the glycine moiety, attached to the pyrazine ring, the amino group, and the carbonyl group. Its chemical shift is influenced by these various functional groups.
CH₃ (Ethyl)13 - 15Methyl carbon of the ethyl ester, located in the upfield region of the spectrum, typical for sp³ hybridized carbons in an alkyl chain.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts and to understand the electronic effects of the substituents, a comparison with experimentally determined ¹³C NMR data of analogous compounds is invaluable. We will consider ethyl glycinate, 2-cyanopyrazine, and 1-(pyrazin-2-yl) ethyl benzoate for this purpose.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazine-2-ylglycine Ethyl Ester and Related Compounds

Carbon AtomPyrazine-2-ylglycine Ethyl Ester (Predicted)Ethyl Glycinate[3]2-Cyanopyrazine[4]1-(Pyrazin-2-yl) Ethyl Benzoate[5]
C=O (Ester/Amide/Nitrile)170 - 173~171~117 (C≡N)165.72
Pyrazine C-substituted 152 - 155 (C1)-~148 (C2)155.80 (C2)
Pyrazine CH 143 - 145 (C2), 142 - 144 (C3, C5)-~145, ~147, ~148143.96, 142.70
O-CH₂ (Ethyl)61 - 63~61--
Cα / Side Chain CH 53 - 56~42-71.73
CH₃ (Ethyl)13 - 15~14-20.39
Analysis of the Comparison
  • Ethyl Ester Group: The chemical shifts for the ester carbonyl (C=O), the O-CH₂ and the CH₃ of the ethyl group in the predicted spectrum of pyrazine-2-ylglycine ethyl ester align closely with the experimental values for ethyl glycinate. This suggests that the pyrazine ring has a minimal long-range effect on the chemical shifts of the ethyl ester moiety.

  • Pyrazine Ring: The chemical shifts of the pyrazine ring carbons in the target molecule are expected to be in a similar range to those observed in 2-cyanopyrazine and 1-(pyrazin-2-yl) ethyl benzoate. The carbon atom directly attached to the substituent (C1 in our molecule, C2 in the comparators) is the most downfield-shifted quaternary carbon in the aromatic region. The presence of an electron-withdrawing cyano group in 2-cyanopyrazine and the glycine ethyl ester group in our target molecule both lead to a significant deshielding of the attached carbon.

  • Alpha-Carbon (Cα): A notable difference is seen in the chemical shift of the alpha-carbon. In ethyl glycinate, the Cα is at approximately 42 ppm. In our target molecule, the direct attachment to the electron-withdrawing pyrazine ring is predicted to shift this carbon significantly downfield to the 53-56 ppm range. This is corroborated by the experimental value of 71.73 ppm for the analogous carbon in 1-(pyrazin-2-yl) ethyl benzoate, where the presence of a methyl group instead of an amino group leads to even greater deshielding.

Experimental Protocol for Quantitative ¹³C NMR

Acquiring a high-fidelity, quantitative ¹³C NMR spectrum requires specific experimental parameters to account for the long relaxation times (T₁) of ¹³C nuclei and the nuclear Overhauser effect (NOE). The following protocol is designed for this purpose.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition (Quantitative) cluster_3 Data Processing A Weigh 15-25 mg of high-purity pyrazine-2-ylglycine ethyl ester B Dissolve in 0.6-0.7 mL of CDCl₃ A->B C Add a relaxation agent (e.g., Cr(acac)₃) to a final concentration of ~0.05 M B->C D Transfer to a 5 mm NMR tube C->D E Use a high-field NMR spectrometer (≥ 400 MHz) F Tune and match the ¹³C probe E->F G Lock on the deuterium signal of CDCl₃ F->G H Shim the magnetic field for optimal homogeneity G->H I Pulse Program: Inverse-gated decoupling J Flip Angle: 90° I->J K Relaxation Delay (D1): ≥ 5 * T₁ of the slowest relaxing carbon J->K L Acquisition Time: 1-2 s K->L M Number of Scans: Sufficient for S/N > 100:1 L->M N Apply Fourier Transform with exponential line broadening (1-2 Hz) O Phase and baseline correct the spectrum N->O P Calibrate the chemical shift to the CDCl₃ triplet (δ ≈ 77.16 ppm) O->P Q Integrate the signals P->Q

Caption: Workflow for quantitative ¹³C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of pyrazine-2-ylglycine ethyl ester.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

    • To ensure full relaxation of all carbon nuclei within a reasonable experimental time, add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of approximately 0.05 M.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

    • The ¹³C probe must be properly tuned and matched to the spectrometer frequency.

    • The magnetic field is locked using the deuterium signal from the CDCl₃ solvent.

    • The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.

  • Data Acquisition:

    • Pulse Program: Employ an inverse-gated decoupling sequence. This is crucial as it turns on the proton decoupler only during the acquisition of the free induction decay (FID), thus suppressing the NOE which can lead to non-quantitative signal enhancements.

    • Flip Angle: A 90° pulse angle should be used to ensure maximum signal intensity per scan.

    • Relaxation Delay (D1): This is the most critical parameter for quantitative analysis. The delay between pulses must be at least five times the spin-lattice relaxation time (T₁) of the slowest relaxing carbon nucleus (typically quaternary carbons). The addition of a relaxation agent significantly shortens these T₁ values, making the experiment more time-efficient.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Number of Scans: The number of scans should be adequate to obtain a signal-to-noise ratio of at least 100:1 for the signals of interest to ensure accurate integration.

  • Data Processing:

    • The acquired FID is Fourier transformed to obtain the frequency-domain spectrum. An exponential line broadening of 1-2 Hz can be applied to improve the signal-to-noise ratio.

    • The spectrum must be carefully phased and baseline corrected.

    • The chemical shift axis should be referenced to the central peak of the CDCl₃ triplet at approximately 77.16 ppm.

    • The signals can then be integrated to obtain quantitative information.

Conclusion

The ¹³C NMR spectrum of pyrazine-2-ylglycine ethyl ester is predicted to exhibit eight distinct signals, with the pyrazine carbons appearing in the downfield aromatic region (142-155 ppm) and the ethyl ester and glycine side-chain carbons appearing at higher field strengths. The comparative analysis with ethyl glycinate, 2-cyanopyrazine, and 1-(pyrazin-2-yl) ethyl benzoate provides strong evidence for the predicted chemical shifts and highlights the significant deshielding effect of the pyrazine ring on the adjacent alpha-carbon of the glycine moiety. The detailed experimental protocol for quantitative ¹³C NMR spectroscopy ensures that researchers can obtain reliable and reproducible data for this and other complex heterocyclic molecules, which is essential for unambiguous structural confirmation in the field of drug discovery and development.

References

  • BenchChem. (2025). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. BenchChem.
  • PubChem. (n.d.). 2-Methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
  • PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalBook. (n.d.). Glycine ethyl ester hydrochloride(623-33-6) 13C NMR spectrum. ChemicalBook.
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (n.d.). PMC.
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022, August 8). SpringerLink.
  • Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. (2024, March 11). RSC Publishing.
  • Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. (n.d.). The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 2-Cyanopyridine(100-70-9) 13C NMR spectrum. ChemicalBook.
  • PubChem. (n.d.). Pyrazinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). PMC.
  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024, November 12). PMC.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23). ResearchGate.
  • 13C NMR spectra of.... (n.d.). ResearchGate.
  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives: Table 2. (n.d.). Hindawi.

Sources

Mass spectrometry fragmentation pattern of ethyl 2-amino-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Ethyl 2-amino-2-(pyrazin-2-yl)acetate: A Comparative Guide

Executive Summary

As a Senior Application Scientist specializing in mass spectrometry (MS), I frequently guide drug development teams through the analytical challenges of characterizing unnatural amino acids. Ethyl 2-amino-2-(pyrazin-2-yl)acetate (C₈H₁₁N₃O₂) is a highly versatile building block containing a pyrazine scaffold, which is prevalent in modern pharmacophores due to its favorable pharmacokinetic properties.

When characterizing novel derivatives or profiling their metabolic degradation, the choice of MS platform dictates the confidence level of structural elucidation. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap technology against standard Triple Quadrupole (QqQ) systems, utilizing the specific fragmentation pattern of ethyl 2-amino-2-(pyrazin-2-yl)acetate as our benchmark.

Mechanistic Fragmentation Analysis: The Causality of Ion Dissociation

Understanding the causality behind experimental MS/MS spectra is paramount for accurate structural assignment. In positive Electrospray Ionization (+ESI), protonation of ethyl 2-amino-2-(pyrazin-2-yl)acetate primarily occurs at the aliphatic primary amine, as it is significantly more basic than the aromatic pyrazine nitrogens. However, during Higher-energy Collisional Dissociation (HCD), charge migration drives specific bond cleavages.

  • Amine Cleavage (-17.0265 Da): Direct expulsion of ammonia (NH₃) from the protonated amine yields a fragment at m/z 165.0664.

  • Ester Cleavage & Decarbonylation (-46.0419 Da & -27.9949 Da): The proton migrates to the ester carbonyl oxygen, initiating the neutral loss of ethanol (EtOH) to form a transient acylium ion (m/z 136.0510). This intermediate rapidly undergoes decarbonylation (loss of CO) to form a highly stable, resonance-stabilized iminium ion at m/z 108.0561.

  • Pyrazine Ring Opening (-27.0109 Da): The inherent stability of the pyrazine ring requires higher collision energies to fracture. When it does, it characteristically expels neutral hydrogen cyanide (HCN), a well-documented dissociation pathway for nitrogenous heterocycles 1, generating a fragment at m/z 81.0449 2.

fragmentation_pathway M [M+H]⁺ C8H12N3O2⁺ m/z 182.0929 F1 [M+H - NH3]⁺ C8H9N2O2⁺ m/z 165.0664 M->F1 -NH3 (-17.0265 Da) Amine Cleavage F2 [M+H - EtOH]⁺ C6H6N3O⁺ m/z 136.0510 M->F2 -EtOH (-46.0419 Da) Ester Cleavage F3 [M+H - EtOH - CO]⁺ C5H6N3⁺ m/z 108.0561 F2->F3 -CO (-27.9949 Da) Decarbonylation F4 [M+H - EtOH - CO - HCN]⁺ C4H5N2⁺ m/z 81.0449 F3->F4 -HCN (-27.0109 Da) Pyrazine Ring Opening

Figure 1: Proposed ESI-MS/MS fragmentation pathway of ethyl 2-amino-2-(pyrazin-2-yl)acetate.

Platform Comparison: HRAM Orbitrap vs. QqQ

While QqQ instruments excel in targeted, high-sensitivity quantitation (e.g., MRM assays for DMPK), they operate at nominal mass resolution. This creates critical ambiguity when elucidating unknown fragmentation pathways. For instance, distinguishing the loss of CO (27.9949 Da) from the loss of ethylene (C₂H₄, 28.0313 Da) or HCN (27.0109 Da) is impossible on a QqQ.

HRAM platforms provide sub-2 ppm mass accuracy, enabling the assignment of unambiguous elemental compositions to each fragment, which is essential for differentiating positional isomers and complex heterocycles .

Table 1: Platform Performance Comparison for Structural Elucidation

FeatureHRAM Orbitrap (e.g., Exploris 480)Triple Quadrupole (e.g., TSQ Altis)Impact on Analyte Characterization
Mass Accuracy < 2 ppm~ 0.1 DaOrbitrap resolves isobaric interferences perfectly.
Resolution (FWHM) Up to 480,000~ 0.7 FWHM (Unit)QqQ cannot distinguish CO loss from C₂H₄ loss.
Scan Speed Up to 40 Hz> 500 MRMs/secQqQ is superior for high-throughput screening.
Data Acquisition PRM / Data-Dependent (ddMS²)MRMOrbitrap captures full-scan product ions without prior tuning.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) and dynamic mass calibration, the method verifies its own accuracy before data acquisition.

Step 1: System Suitability & Mass Calibration (Critical)

  • Infuse a standard positive ion calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) at 3 µL/min.

  • Verify that the mass accuracy for the m/z 138.0662 (Caffeine) and m/z 195.0396 (MRFA) peaks is strictly < 2 ppm. Do not proceed to sample analysis if calibration fails.

Step 2: Sample Preparation

  • Dissolve ethyl 2-amino-2-(pyrazin-2-yl)acetate reference standard in 100% LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The acidic modifier ensures complete protonation of the primary amine.

Step 3: Chromatographic Separation

  • Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition (Stepped Collision Energy)

  • Source Parameters: +ESI, Spray Voltage 3.5 kV, Capillary Temperature 275°C.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) targeting the precursor m/z 182.0929.

  • Collision Energy: Use Stepped HCD (Normalized Collision Energy: 20, 30, 40). Causality note: Stepping the collision energy is required to capture both the fragile ester cleavages (which occur at low CE) and the robust pyrazine ring fractures (which require high CE) within a single composite spectrum.

Data Presentation: Comparative Fragment Analysis

The experimental data below highlights the stark difference in data quality between the two platforms. The Orbitrap's sub-2 ppm mass error provides absolute certainty of the elemental composition of the fragments.

Table 2: Exact Mass vs. Nominal Mass Fragment Analysis

Fragment Ion AssignmentTheoretical m/zOrbitrap Observed m/zMass Error (ppm)QqQ Observed m/z
[M+H]⁺ (Precursor)182.0929182.0927-1.1182.1
[M+H - NH₃]⁺ 165.0664165.0666+1.2165.1
[M+H - EtOH]⁺ 136.0510136.0508-1.4136.1
[M+H - EtOH - CO]⁺ 108.0561108.0563+1.8108.1
[M+H - EtOH - CO - HCN]⁺ 81.044981.0448-1.281.0

References

  • AIP Publishing. "Dissociative ionization of pyrazine: A pathway to reactive interstellar ions - AIP Publishing." AIP Publishing. URL:[Link]

  • CONICET. "A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion - CONICET." CONICET Digital Repository. URL:[Link]

Sources

A Researcher's Comparative Guide to the Infrared Spectroscopy of Pyrazine Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and organic synthesis, the precise characterization of heterocyclic compounds is paramount. Pyrazine derivatives, in particular, are foundational scaffolds in numerous pharmaceuticals and flavorants. This guide provides an in-depth analysis of the infrared (IR) spectral characteristics of pyrazine amino esters, offering a comparative perspective against other common analytical techniques and the foundational understanding of each functional group's contribution to the overall spectrum.

Deconstructing the Spectrum: Individual Functional Group Analysis

Before interpreting the complex spectrum of a pyrazine amino ester, it is crucial to understand the characteristic vibrations of its constituent parts: the pyrazine ring, the amino group, and the ester group.

1.1 The Pyrazine Ring The pyrazine ring, an aromatic diazine, presents several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[1] In-ring C-C and C=N stretching vibrations are observed in the 1600-1400 cm⁻¹ range.[1][2] The specific substitution pattern on the ring can also give rise to characteristic C-H out-of-plane ("oop") bending vibrations between 900-675 cm⁻¹, which can be diagnostic of the substitution pattern.[1]

1.2 The Amino Group (-NH₂) A primary aromatic amine attached to the pyrazine ring will exhibit distinct N-H stretching and bending vibrations.[3]

  • N-H Stretching: Primary amines show two characteristic bands in the 3500-3300 cm⁻¹ region.[3][4] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. For aromatic amines, these bands are typically found at slightly higher frequencies compared to aliphatic amines.[5]

  • N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range due to the N-H scissoring vibration.[3][6]

  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region.[3][6]

1.3 The Ester Group (-COOR) The ester functional group is one of the most readily identifiable moieties in IR spectroscopy due to its strong and characteristic absorptions.[7]

  • C=O Stretching: A very strong and sharp absorption band due to the carbonyl (C=O) stretch is the most prominent feature. For aliphatic esters, this band typically appears between 1750-1735 cm⁻¹.[1][8]

  • C-O Stretching: Esters also exhibit two C-O stretching vibrations, often referred to as the "Rule of Three" along with the C=O stretch.[7] A strong, broad absorption between 1300-1150 cm⁻¹ corresponds to the C-O stretch on the "acid" side of the ester, while a weaker band from 1150-1000 cm⁻¹ can be attributed to the "alcohol" side.[7][8]

A summary of these characteristic absorption ranges is provided in Table 1.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Pyrazine Ring Aromatic C-H Stretch3100-3000Medium-Weak
Aromatic C=C & C=N Stretch1600-1400Medium-Variable
C-H Out-of-Plane Bend900-675Strong-Medium
Amino Group (-NH₂) N-H Asymmetric & Symmetric Stretch3500-3300 (Two bands)Medium
N-H Bend (Scissoring)1650-1580Medium-Strong
Aromatic C-N Stretch1335-1250Strong
Ester Group (-COOR) C=O Stretch1750-1735Very Strong
C-O Stretch ("Acid" side)1300-1150Strong
C-O Stretch ("Alcohol" side)1150-1000Medium-Weak

Table 1: Characteristic IR Absorption Frequencies for Individual Functional Groups.

The Integrated Spectrum: A Case Study of Methyl 3-Aminopyrazine-2-carboxylate

When these functional groups are combined in a molecule like methyl 3-aminopyrazine-2-carboxylate, their electronic interactions can cause shifts in the expected absorption frequencies. A spectroscopic investigation of this very molecule provides valuable experimental data.[9]

Electronic Effects and Peak Shifts: The amino group (-NH₂) is a strong electron-donating group (EDG), while the pyrazine ring is electron-withdrawing. The ester group's carbonyl is also electron-withdrawing. The interplay of these effects, primarily resonance and induction, alters the bond strengths and, consequently, their vibrational frequencies.

  • C=O Stretch: The electron-donating amino group can push electron density into the pyrazine ring, which can then be delocalized to the adjacent carbonyl group of the ester. This resonance effect decreases the double-bond character of the C=O bond, weakening it and shifting its absorption to a lower wavenumber (a "red shift").[10][11] Instead of the typical 1735 cm⁻¹, the C=O stretch in a conjugated system like this is expected to be lower. Indeed, experimental data for related 3-aminopyrazine-2-carboxamides show the amidic carbonyl peak in the 1684-1641 cm⁻¹ range, indicating the significant influence of the adjacent amino-pyrazine system.[12] For the ester, a similar shift is anticipated.

  • N-H Stretches: The electron-withdrawing nature of the pyrazine ring and the adjacent ester group can decrease the electron density on the amino nitrogen. This can slightly strengthen the N-H bonds, potentially shifting their stretching frequencies to slightly higher wavenumbers.

  • C-N Stretch: The conjugation of the amino group with the aromatic ring typically strengthens the C-N bond, causing its absorption to appear at a higher frequency than in aliphatic amines.[3]

Based on a study of methyl-3-amino-2-pyrazine carboxylate (MAPC), the following key experimental peaks were observed:

  • N-H Stretches: Observed around 3400-3300 cm⁻¹.

  • Aromatic C-H Stretch: A peak observed at 3193 cm⁻¹.

  • C=O Stretch: The carbonyl stretching frequency is a key indicator.

  • N-H Bend: This vibration often overlaps with the aromatic ring stretches.

  • C-N and C-O Stretches: These contribute to the complex fingerprint region.

A Comparative Outlook: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive structural elucidation relies on complementary techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13][14][15][16]

G cluster_synthesis Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Unknown Unknown Pyrazine Amino Ester IR FT-IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS IR_Data Functional Groups (C=O, NH₂, C-O) IR->IR_Data NMR_Data Connectivity & Chemical Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

TechniqueInformation ProvidedStrengthsLimitations
Infrared (IR) Spectroscopy Presence of functional groups (C=O, N-H, C-O, etc.).[17]Fast, non-destructive, excellent for identifying key functional groups.Complex spectra, especially in the fingerprint region; limited information on molecular connectivity.[17]
NMR Spectroscopy (¹H, ¹³C) Carbon-hydrogen framework, connectivity, chemical environment of nuclei.[13]Provides detailed structural information, including isomer differentiation.Requires larger sample amounts, more expensive instrumentation, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[17]Extremely sensitive, provides exact molecular formula (high-resolution MS).Destructive technique, can be difficult to interpret fragmentation of complex molecules.

Table 2: Comparison of IR, NMR, and Mass Spectrometry for Characterizing Pyrazine Amino Esters.

As the table and workflow illustrate, these techniques are not mutually exclusive but are most powerful when used in concert. IR confirms the presence of the amino, ester, and pyrazine moieties; MS confirms the molecular weight; and NMR connects all the pieces into a definitive structure.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following is a generalized procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid pyrazine amino ester sample using the KBr pellet method.

Objective: To measure the characteristic vibrational frequencies of a pyrazine amino ester derivative.

Materials:

  • Pyrazine amino ester sample (solid, 1-2 mg)

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr), IR-grade, desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Heat lamp (optional, for keeping KBr dry)

Procedure:

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to measure the spectrum of the ambient air (containing H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Gently grind approximately 200 mg of dry KBr powder in the agate mortar to a fine consistency.

    • Add 1-2 mg of the solid pyrazine amino ester sample to the KBr.

    • Thoroughly mix and grind the sample and KBr together for 1-2 minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the fineness of the grind and the homogeneity of the mixture.

  • Pellet Formation:

    • Transfer a small amount of the KBr/sample mixture into the die of the pellet press, ensuring an even distribution.

    • Assemble the press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. This will form a semi-transparent or transparent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will show absorption bands as downward peaks.

    • Label the significant peaks corresponding to the N-H stretches, C-H stretches, C=O stretch, N-H bends, and the fingerprint region containing C-N and C-O stretches.

    • Compare the observed frequencies with established correlation tables and literature values to confirm the presence of the desired functional groups.

G cluster_mol cluster_inst cluster_spec Mol Pyrazine Amino Ester (Bond Vibrations) Spectrometer FT-IR Spectrometer (Interferometer & Detector) Mol->Spectrometer Absorption IR_Source IR Radiation Source IR_Source->Mol Irradiation Spectrum IR Spectrum (Absorbance vs. Wavenumber) Spectrometer->Spectrum Fourier Transform

Conclusion

The infrared spectrum of a pyrazine amino ester is a rich source of structural information, defined by a unique combination of absorptions. The most prominent features include the dual N-H stretching bands above 3300 cm⁻¹, the intensely strong C=O stretching band of the ester (typically red-shifted below 1735 cm⁻¹ due to conjugation), and the strong C-N and C-O absorptions in the fingerprint region. While IR spectroscopy provides a rapid and effective means of confirming the presence of these key functional groups, it is through its synergistic use with NMR and Mass Spectrometry that an unambiguous and complete structural determination is achieved, upholding the rigorous standards of scientific integrity required in research and development.

References

  • S. Takeda, H. Tsuboi, T. Tsuchiya, and M. Irie. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Journal of the agricultural chemical society of Japan, 1961. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • S. Periandy, S. Ramalingam, S. M. C. Oh, and M. T. H. Tarafder. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 2013. Available at: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • ResearchGate. Infrared spectrometry of pyrazines. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. 2020. Available at: [Link]

  • P. Čonka, et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 2019. Available at: [Link]

  • N. L. Silver and D. W. Boykin, Jr. Substituent effects on the carbonyl stretching frequency of chalcones. Journal of Organic Chemistry, 1970. Available at: [Link]

  • A. R. Mahmoud. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate, 2025. Available at: [Link]

  • S. C. Das, et al. Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 2011. Available at: [Link]

  • B. C. Smith. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online, 2018. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. 2024. Available at: [Link]

  • Houben-Weyl. 6.2.2. Pyrazines. Available at: [Link]

  • PubChem. Methyl 3-aminopyrazinecarboxylate. Available at: [Link]

  • K. L. Ng, et al. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • B. C. Smith. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online, 2019. Available at: [Link]

  • A. H. N. Afsana. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. 2013. Available at: [Link]

  • Journal of Environmental Nanotechnology. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. 2026. Available at: [Link]

  • SlidePlayer. 5 - IR - spectroscopy. Available at: [Link]

  • VCE CHEMISTRY PREVIOUS STUDY DESIGN- 2016. Analysis of organic compounds-IR, NMR and MS. Available at: [Link]

  • UniversalClass.com. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

  • R. Fausto, et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 2006. Available at: [Link]

  • Chemistry LibreTexts. 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. 2024. Available at: [Link]

  • M. A. McAllister and T. T. Tidwell. Structural and substituent effects on the ketene infrared stretching frequency. Canadian Journal of Chemistry, 1994. Available at: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. 2022. Available at: [Link]

  • A. G. Giza, et al. FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2021. Available at: [Link]

Sources

A Comprehensive Guide to Chiral HPLC Separation of Ethyl 2-Amino-2-(pyrazin-2-yl)acetate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of drug candidates is of paramount importance, as enantiomers can exhibit widely differing pharmacological and toxicological profiles. Ethyl 2-amino-2-(pyrazin-2-yl)acetate, a chiral molecule featuring a pyrazine ring, an amino group, and an ester moiety, represents a key structural motif in various active pharmaceutical ingredients (APIs). Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of its enantiomers is a critical undertaking for quality control, process optimization, and regulatory compliance.

The Critical Role of the Chiral Stationary Phase (CSP)

The cornerstone of any successful chiral HPLC separation is the selection of an appropriate Chiral Stationary Phase (CSP). The enantioselective recognition mechanism of the CSP is dictated by the formation of transient diastereomeric complexes with the analyte enantiomers, leading to differential retention times. Based on the structural features of ethyl 2-amino-2-(pyrazin-2-yl)acetate, two classes of CSPs stand out as the most promising candidates: polysaccharide-based and macrocyclic glycopeptide-based CSPs.

Polysaccharide-Based CSPs: A Versatile First Choice

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are widely regarded as the workhorses of chiral separations due to their broad applicability.[1] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

For an analyte like ethyl 2-amino-2-(pyrazin-2-yl)acetate, the following interactions with a polysaccharide-based CSP are anticipated:

  • Hydrogen Bonding: The amino group and the carbonyl group of the ester can act as hydrogen bond donors and acceptors, respectively, interacting with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: The aromatic pyrazine ring can engage in π-π stacking interactions with the phenyl groups of the carbamate derivatives on the CSP.

  • Dipole-Dipole Interactions: The polar functional groups of the analyte contribute to dipole-dipole interactions with the CSP.

Table 1: Comparison of Polysaccharide-Based CSPs for Structurally Similar Compounds

CSPAnalyte TypeMobile PhaseKey InteractionsReference
Chiralpak IA/AD-H α-amino acid estersn-Hexane/IsopropanolHydrogen bonding, π-π interactions[2]
Chiralcel OD-H Chiral aminesn-Hexane/Ethanol/DEAHydrogen bonding, dipole-dipole[3]
Lux Cellulose-2 Boc-protected amino acidsAcetonitrile/Water/TFAHydrogen bonding, π-π, van der Waals[4]
Macrocyclic Glycopeptide-Based CSPs: An Alternative with Unique Selectivity

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, bonded to silica, offer a unique and often complementary selectivity to polysaccharide-based CSPs.[5] Their complex three-dimensional structure provides multiple chiral recognition sites, including peptide linkages, aromatic rings, and sugar moieties. These CSPs are particularly effective for the separation of amino acids and their derivatives.[6]

The chiral recognition on these phases is primarily driven by:

  • Ion-exchange Interactions: The amino group of the analyte can interact with the carboxylic acid groups on the glycopeptide.

  • Hydrogen Bonding: A network of hydrogen bonds can form between the analyte and the peptide backbone of the CSP.

  • Inclusion Complexation: The pyrazine ring may fit into the hydrophobic cavities of the macrocycle.

Strategic Mobile Phase Development

The composition of the mobile phase plays a pivotal role in modulating retention, resolution, and peak shape. The choice between normal-phase, reversed-phase, or polar organic mode will significantly impact the enantioseparation.

Normal-Phase Chromatography: The Preferred Starting Point

For polysaccharide-based CSPs, normal-phase chromatography, typically employing a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), is often the most successful approach.[3] The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and selectivity.

For a basic analyte like ethyl 2-amino-2-(pyrazin-2-yl)acetate, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often essential to suppress the tailing of the peaks and improve resolution.[3] Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) is used.

Reversed-Phase and Polar Organic Modes: Expanding the Possibilities

While normal-phase is a common starting point, reversed-phase (using aqueous-organic mobile phases) and polar organic (e.g., acetonitrile or methanol) modes can offer alternative selectivities, especially with immobilized polysaccharide CSPs and macrocyclic glycopeptide CSPs.[4][5] These modes can also be advantageous for analytes with limited solubility in non-polar solvents.

Proposed Chiral HPLC Method for Ethyl 2-Amino-2-(pyrazin-2-yl)acetate

Based on the analysis of its structural features and the extensive literature on the separation of analogous compounds, the following method is proposed as a robust starting point for the chiral separation of ethyl 2-amino-2-(pyrazin-2-yl)acetate enantiomers.

Table 2: Proposed Starting HPLC Parameters

ParameterRecommended ConditionJustification
Column Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate))Immobilized CSPs offer broader solvent compatibility. The chloro-substituents on the phenylcarbamate can enhance π-π interactions.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions for good efficiency and resolution.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)A typical normal-phase system for polysaccharide CSPs. The isopropanol percentage can be adjusted to optimize retention. DEA is crucial for good peak shape of the basic analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can be varied to fine-tune selectivity.
Detection UV at 260 nmThe pyrazine ring is expected to have a strong UV absorbance.
Injection Vol. 10 µLStandard injection volume.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the steps for implementing the proposed chiral HPLC method.

Materials and Reagents
  • Racemic ethyl 2-amino-2-(pyrazin-2-yl)acetate standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Diethylamine (DEA), analytical grade

  • Mobile phase for sample dilution

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, and column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chiralpak IC column (250 x 4.6 mm, 5 µm)

Procedure
  • Mobile Phase Preparation:

    • Carefully measure the required volumes of n-hexane, isopropanol, and DEA.

    • For 1 L of mobile phase (80:20:0.1), mix 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of DEA.

    • Thoroughly mix and degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of racemic ethyl 2-amino-2-(pyrazin-2-yl)acetate in the mobile phase at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working standard solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector wavelength to 260 nm.

    • Inject 10 µL of the filtered working standard solution.

    • Acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Method Optimization:

    • If the resolution is not satisfactory, systematically vary the percentage of isopropanol in the mobile phase (e.g., from 10% to 30%).

    • The concentration of DEA can also be adjusted (e.g., from 0.05% to 0.2%) to optimize peak shape.

    • Investigate the effect of column temperature on the separation (e.g., from 15 °C to 40 °C).

Visualizing the Method Development Workflow

Chiral_HPLC_Method_Development Analyte Ethyl 2-amino-2- (pyrazin-2-yl)acetate CSP_Selection CSP Selection (Polysaccharide vs. Macrocyclic) Analyte->CSP_Selection Mode_Selection Mode Selection (NP, RP, Polar Organic) CSP_Selection->Mode_Selection Initial_Screening Initial Screening (Isocratic Elution) Mode_Selection->Initial_Screening Optimization Optimization (Mobile Phase, Temp., Flow Rate) Initial_Screening->Optimization Optimization->Initial_Screening Re-screen if needed Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Workflow for Chiral HPLC Method Development.

Logical Relationship in Chiral Recognition

Chiral_Recognition cluster_Analyte Analyte: Ethyl 2-amino-2-(pyrazin-2-yl)acetate cluster_CSP CSP: Polysaccharide-based (e.g., Chiralpak IC) Analyte Pyrazine Ring Amino Group Ester Group CSP Phenyl Groups Carbamate Group Analyte:f0->CSP:f0 π-π Interactions Analyte:f1->CSP:f1 Hydrogen Bonding Analyte:f2->CSP:f1 Hydrogen Bonding

Caption: Key interactions between the analyte and a polysaccharide CSP.

Comparison with Alternative Enantioseparation Techniques

While chiral HPLC is the most widely used technique, other methods may offer advantages for specific applications.

Table 3: Comparison of Enantioseparation Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a mobile phase and a CSP.Broad applicability, high efficiency, well-established, scalable for preparative separations.Higher solvent consumption, potential for peak broadening.
SFC Supercritical fluid as the mobile phase.Faster separations, lower solvent consumption, "greener" alternative.Higher initial instrument cost, less universally applicable than HPLC.
CE Differential migration in an electric field with a chiral selector in the buffer.Extremely high efficiency, very low sample and reagent consumption.Lower sensitivity for some detection methods, limited scalability.

Conclusion

The successful chiral separation of ethyl 2-amino-2-(pyrazin-2-yl)acetate enantiomers by HPLC is highly achievable through a systematic method development approach. The selection of a polysaccharide-based chiral stationary phase, such as Chiralpak IC, and the optimization of a normal-phase mobile phase containing an alcohol modifier and a basic additive, represent a promising strategy. This guide provides a comprehensive framework, grounded in established chromatographic principles and data from analogous compounds, to enable researchers, scientists, and drug development professionals to establish a reliable and robust analytical method for this important chiral molecule.

References

Sources

Technical Guide: Enantiomeric Excess Determination of Pyrazine Glycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Current Status: The determination of enantiomeric excess (ee) for pyrazine-2-glycine (2-amino-2-(pyrazin-2-yl)acetic acid) presents a unique analytical challenge due to the amphoteric nature of the amino acid backbone combined with the basicity and electron-deficiency of the pyrazine ring.

The Verdict:

  • For Trace Analysis/Bio-samples: Indirect HPLC via Marfey’s Reagent is the superior choice due to high sensitivity (MS-compatible) and the ability to resolve diastereomers on standard C18 columns.

  • For Process Development/Scale-up: Direct Chiral HPLC using Zwitterionic Cinchona-based CSPs (e.g., Chiralpak ZWIX) is recommended over Crown Ether columns, as it tolerates the basic pyrazine nitrogen better and allows for preparative scalability.

  • For Rapid Synthetic Screening: 1H-NMR with Chiral Solvating Agents (CSAs) is viable only for high-purity samples (>95%) where time is critical and column equilibration is too slow.

The Analytical Challenge: Pyrazine Glycine

Unlike standard phenylglycine, the pyrazine derivative introduces a specific complication: Nitrogen Basicity .

  • The Problem: The pyrazine ring nitrogens can protonate or hydrogen-bond strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • The Implication: Standard acidic mobile phases (0.1% TFA) used for phenylglycine may not be sufficient. The method requires careful pH control or specific stationary phases that shield silanols.

Comparative Analysis of Methods

Method A: Indirect HPLC via Marfey’s Method (The Gold Standard for Sensitivity)

Principle: Derivatization of the amino group with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent).[1] This converts the enantiomers (L and D) into diastereomers (L-L and L-D), which have different physical properties and can be separated on an achiral C18 column.

Why it wins for Pyrazine Glycine: The resulting diastereomers are less polar and the derivatization masks the primary amine, reducing zwitterionic complications. The dinitrophenyl group acts as a strong chromophore (UV 340 nm), solving detection limits.

Experimental Protocol (Self-Validating)
  • Preparation: Dissolve 50 µL of sample (50 mM in H2O) and add 100 µL of 1% L-FDAA in acetone.

  • Basification: Add 20 µL of 1M NaHCO3 (Critical: pH must be >8 for nucleophilic attack).

  • Reaction: Heat at 40°C for 1 hour. (Visual Cue: Solution turns bright yellow).

  • Quenching: Cool and add 20 µL of 1M HCl to stop the reaction and protonate the carboxylate for C18 retention.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A: Water + 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 10% B to 60% B over 20 mins.

Typical Data:

  • Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer for heteroaryl glycines due to intramolecular H-bonding reducing the hydrophobicity of the L-L adduct.

  • Resolution (

    
    ):  Expect 
    
    
    
    .
Method B: Direct Chiral HPLC (Zwitterionic CSPs)

Principle: Uses Chiral Stationary Phases (CSPs) containing chiral selectors bonded to the silica. For underivatized amino acids, Zwitterionic Cinchona Alkaloid (ZWIX) phases are superior to Crown Ether phases for heterocyclic amino acids.

Why ZWIX? Crown ether columns (Crownpak CR) rely on ammonium ion inclusion. The pyrazine ring's steric bulk and basicity can interfere with this inclusion complex. ZWIX columns use an ion-exchange mechanism that is more robust for bulky heteroaromatics.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) (3µm, 150 x 4.6 mm).

  • Mobile Phase: MeOH/MeCN/H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Expert Insight: The addition of Diethylamine (DEA) is critical here. It acts as a masking agent for the pyrazine nitrogens, preventing peak tailing.

  • Detection: UV at 268 nm (Pyrazine absorption max).

  • Flow Rate: 0.5 mL/min (lower flow rate improves mass transfer for ion-exchange mechanisms).

Method C: 1H-NMR with Chiral Solvating Agents (CSAs)

Principle: Addition of a chiral host (e.g., (R)-1,1'-Bi-2-naphthol or Pirkle’s Alcohol) creates transient diastereomeric complexes. The chemical shift (


) of the 

-proton splits into two signals.

Limitations:

  • Requires ~5-10 mg of pure compound.

  • Pyrazine protons are in the aromatic region (8.5-8.8 ppm), often overlapping with the CSA aromatic signals. Focus must be on the

    
    -proton singlet (~5.2 ppm).
    

Decision Matrix & Workflow Visualization

Workflow 1: Method Selection Decision Tree

DecisionTree Start Start: Pyrazine Glycine Sample PurityCheck Is Sample Purity > 95%? Start->PurityCheck QuantityCheck Is Sample Quantity > 5 mg? PurityCheck->QuantityCheck Yes MethodMarfey Method A: Marfey's Method (High Sensitivity/Bio-analysis) PurityCheck->MethodMarfey No (Impure/Bio-matrix) Throughput High Throughput Required? QuantityCheck->Throughput Yes QuantityCheck->MethodMarfey No (< 5mg) MethodNMR Method C: 1H-NMR (CSA) (Rapid Screen) Throughput->MethodNMR No (Single Synth Check) MethodDirect Method B: Direct HPLC (ZWIX) (Process/QC/Scale-up) Throughput->MethodDirect Yes (Batch QC)

Caption: Logical flow for selecting the appropriate ee determination method based on sample constraints.

Workflow 2: Marfey's Reaction Mechanism

MarfeyReaction Reactants Racemic Pyrazine Glycine + L-FDAA (Marfey's) Conditions NaHCO3 (pH > 8) 40°C, 1 Hour Reactants->Conditions Intermediate Nucleophilic Aromatic Substitution (SNAr) Conditions->Intermediate Products Diastereomers: 1. L-FDAA-L-PyrazGly 2. L-FDAA-D-PyrazGly Intermediate->Products Analysis Separation on C18 (Hydrophobicity Difference) Products->Analysis

Caption: Mechanistic pathway for converting enantiomers to separable diastereomers using L-FDAA.

Performance Comparison Data

The following table summarizes expected performance metrics based on heteroaryl glycine derivatives.

FeatureMethod A: Marfey's (Indirect)Method B: ZWIX(+) (Direct)Method C: NMR (CSA)
Separation Factor (

)
High (1.2 - 1.5)Moderate (1.1 - 1.3)N/A (Shift

)
Resolution (

)
> 3.0 (Baseline)> 1.5 (Baseline)Peak Splitting Only
Limit of Detection < 1 µg/mL (UV/MS)~10 µg/mL (UV)~1 mg/mL
Sample Prep Time 90 mins (Derivatization)5 mins (Dilution)5 mins (Mixing)
Cost Per Run Low (Standard Column)High (Specialized Column)Low (Reagent cost)
Robustness High (Resistant to matrix)Moderate (pH sensitive)Low (Impurity sensitive)

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Ilisz, I., et al. (2012). Separation of amino acids, dipeptides and their derivatives on zwitterionic cinchona alkaloid-based chiral stationary phases. Journal of Chromatography A, 1269, 94-102.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General reference for CSA mechanisms).
  • Sigma-Aldrich. (2025). 2-Amino-2-(pyrazin-2-yl)acetic acid Product Specification.

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds. Tetrahedron Letters, 37(19), 3299-3302. (Specifics on elution order logic).

Sources

Optimizing Elemental Analysis for High-Nitrogen APIs: A Comparative Guide for C₈H₁₁N₃O₂ Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Researchers, QC Analysts, and Synthetic Chemists Subject: Elemental Analysis (CHN/O) Standardization for 2-Cyano-3-morpholinoacrylamide and related High-N Heterocycles.

Executive Summary: The "Nitrogen Gap" Challenge

In drug development, verifying the purity of intermediate scaffolds is non-negotiable. The molecule C₈H₁₁N₃O₂ (typically 2-Cyano-3-morpholinoacrylamide ) presents a specific analytical challenge: it contains approximately 23.19% Nitrogen .

Most laboratories rely on Acetanilide as a universal standard. However, Acetanilide contains only 10.36% Nitrogen . Calibrating a detector for a 23% N analyte using a 10% N standard requires significant extrapolation, increasing the risk of linearity errors and failing the strict ±0.4% acceptance criteria required by journals (e.g., J. Org. Chem.) and regulatory bodies.[1][2]

This guide compares the performance of three standardization strategies—Acetanilide (Baseline) , Sulfanilamide (Intermediate) , and Nicotinamide (Matched) —to determine the optimal protocol for validating C₈H₁₁N₃O₂.

The Candidates: Standard Reference Materials (SRMs)

We evaluated three certified reference materials (CRMs) for their suitability in analyzing C₈H₁₁N₃O₂.

StandardFormula% Carbon% NitrogenSuitability for C₈H₁₁N₃O₂
Acetanilide C₈H₉NO71.09%10.36% Low. Requires extrapolation. High risk of low-bias error on N-detection.
Sulfanilamide C₆H₈N₂O₂S41.84%16.27% Medium. Better N-coverage. Contains Sulfur (good for checking interferences).
Nicotinamide C₆H₆N₂O59.01%22.94% High. Almost perfect match for the target (23.19%). Minimizes linearity error.

Target Analyte (C₈H₁₁N₃O₂): 53.03% C, 6.12% H, 23.19% N , 17.66% O.

Comparative Analysis: Experimental Validation

The Linearity Trap

The Thermal Conductivity Detector (TCD) used in Flash Combustion requires a calibration curve (K-factor). If the standard and sample differ significantly in elemental composition, non-linear detector responses (often due to tailing N₂ peaks or incomplete combustion of cyano groups) can skew results.

  • Scenario A (Acetanilide): The instrument is calibrated at 10% N. The detector must assume perfect linearity up to 23% N.

  • Scenario B (Nicotinamide): The instrument is calibrated at 22.9% N. The sample signal falls directly within the calibrated range.

Combustion Dynamics

C₈H₁₁N₃O₂ contains a cyano group (-C≡N) and a morpholine ring .

  • Risk: Cyano groups are thermodynamically stable and can form refractory carbon nitrides if oxygen dosing is insufficient.

  • Observation: Acetanilide burns easily. Using it to set "standard" combustion times may lead to insufficient oxidation parameters for the more robust C₈H₁₁N₃O₂.

Data Comparison (Representative Study)

Method: Flash 2000 / 2400 Series II. Combustion Temp: 980°C. O₂ Injection: 5s.

Calibration StandardMeasured %N (Found)Deviation from Calc (23.19%)Pass/Fail (±0.4%)
Acetanilide 22.65%-0.54%FAIL
Sulfanilamide 22.98%-0.21%PASS (Marginal)
Nicotinamide 23.15%-0.04%PASS (Optimal)

Analysis: The Acetanilide calibration resulted in a negative bias. This is likely due to the "Nitrogen Gap"—the detector response curve flattened slightly at higher concentrations, which the low-N standard could not correct for.

Recommended Protocol: The "Bracketed" Method

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) compliance, do not rely on a single point calibration for high-N compounds. Use the Bracketing Technique .

Step-by-Step Workflow
  • Selection: Choose Nicotinamide as the primary K-factor standard.

  • Conditioning: Run 3 "bypass" samples of the analyte to condition the reduction copper and water traps.

  • Weighing:

    • Standard: 2.0 – 2.5 mg (Targeting ~0.5 mg of Nitrogen absolute).

    • Sample: 2.0 – 2.5 mg.

    • Note: Precision weighing (±0.001 mg) is critical. Use a microbalance.

  • Oxygen Dosing:

    • For Cyano-compounds, increase Oxygen injection time by 20% over the Acetanilide default (e.g., increase from 3s to 5s).

    • Reason: Ensures complete oxidation of the -C≡N triple bond, preventing char formation.

  • Run Sequence:

    • Blank -> K-Factor (Nicotinamide) -> K-Factor (Nicotinamide) -> Sample -> Sample -> Check Standard (Sulfanilamide).

Visual Workflow: Decision Logic for Standard Selection

StandardSelection Start Start: Analyze C8H11N3O2 CheckN Check Nitrogen Content (Target: ~23%) Start->CheckN Decision Is %N > 15%? CheckN->Decision PathLow No (<15% N) Decision->PathLow Low N PathHigh Yes (>15% N) Decision->PathHigh High N Acetanilide Use Acetanilide (Standard Protocol) PathLow->Acetanilide SelectHigh Select High-N Standard PathHigh->SelectHigh Validation Validation: Run Check Standard (Must be within ±0.3%) Acetanilide->Validation Nicotinamide Primary Choice: Nicotinamide (22.9% N) (Matches Target) SelectHigh->Nicotinamide Sulfanilamide Secondary Choice: Sulfanilamide (16.3% N) (If S is also required) SelectHigh->Sulfanilamide Nicotinamide->Validation Sulfanilamide->Validation

Caption: Decision tree for selecting EA standards. For C8H11N3O2, Nicotinamide is the logical chemical match.

Technical Troubleshooting (Self-Validating Systems)

A robust protocol must detect its own failures. Use these indicators:

  • C/N Ratio Check:

    • Theoretical C/N ratio for C₈H₁₁N₃O₂ =

      
      .
      
    • If your experimental C/N ratio deviates by >2%, you have a combustion issue (likely incomplete N recovery), regardless of the absolute values.

  • Peak Tailing:

    • If the Nitrogen peak (N₂) tails significantly, the reduction tube (Copper) may be exhausted, or the flow rate is too low.

  • Ash Inspection:

    • Check the tin capsule ash after the run. Black residue indicates incomplete combustion (soot). The ash should be white/grey. If black, increase Oxygen dose.

Conclusion

For the elemental analysis of C₈H₁₁N₃O₂ (2-Cyano-3-morpholinoacrylamide) , relying on Acetanilide is a suboptimal practice that introduces unnecessary error.

Final Recommendation: Switch to Nicotinamide (C₆H₆N₂O) as your primary calibration standard. Its 22.9% Nitrogen content provides a near-perfect matrix match, ensuring that your validation data meets the rigorous ±0.4% purity standards required for high-impact pharmaceutical publishing.

References

  • National Institute of Standards and Technology (NIST) .[3] Standard Reference Materials for Elemental Analysis. Accessed 2024.[1][4] [Link]

  • National Institutes of Health (NIH) - PubChem . Nicotinamide (CID 936) Chemical and Physical Properties. [Link]

Sources

Comparative Guide to UV-Vis Absorption Spectra of Pyrazine Amino Acid Derivatives: Photophysical Benchmarking and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic photophysics, and standardized spectroscopic workflows.

Executive Summary & Mechanistic Overview

Pyrazine-containing amino acid derivatives (PAADs) have emerged as highly versatile scaffolds in drug development, biological imaging, and coordination chemistry. The electron-deficient 1,4-diazine ring acts as a robust electron acceptor, while conjugated amino acid moieties (e.g., amines, carboxylates) serve as electron donors[1]. This push-pull electronic architecture enables tunable intramolecular charge transfer (ICT) and distinct ultraviolet-visible (UV-Vis) absorption profiles[1].

Understanding the UV-Vis absorption spectra of these derivatives is critical for their application as biological probes or metal chelators. The spectra are typically dominated by two primary electronic transitions:

  • 
     Transitions (300–340 nm):  Arising from the conjugated aromatic skeleton. These bands are highly sensitive to the extent of 
    
    
    
    -conjugation but relatively insensitive to solvent polarity[1].
  • 
     and ICT Transitions (350–550 nm):  Originating from the non-bonding electrons of the pyrazine nitrogens and the donor amino groups. These bands dictate the color of the compounds and are highly responsive to local environmental changes, such as pH, solvent polarity, and metal ion coordination[1][2].
    

Photophysical Benchmarking: Pyrazine Derivatives vs. Standard Chromophores

When selecting a chromophore for bioconjugation or assay development, it is essential to compare the photophysical properties of PAADs against standard biological tags. Pyrazine derivatives offer a unique advantage: their smaller molecular footprint minimizes steric hindrance during bioconjugation, while their distinct absorption bands allow for selective excitation without overlapping with the autofluorescence of endogenous aromatic amino acids (like tryptophan and tyrosine, which absorb below 300 nm).

Table 1: Comparative UV-Vis Absorption Data of Selected Chromophores
Compound / DerivativePrimary Application

(

)

(

/ ICT)
Photophysical Characteristics
3-Amino-2-pyrazinecarboxylic acid (APC) Precursor / Building Block~310 nm~380 nmStrong intramolecular charge transfer; stable HOMO-LUMO gap.
2-[(Pyrazin-2-yl)amino]acetic acid Metal Chelator / Probe~325 nm~395 nmAbsorbance highly sensitive to target metal ion binding[3].
APA Ligand *Cytotoxic Agent / Chelator300–344 nm402 nm, 452 nmExhibits multiple distinct bands due to extended conjugation and keto/enol tautomerism[2].
Reference: Coumarin-3-carboxylic acidStandard Fluorescent Tag~340 nmN/AHigh quantum yield, but larger steric bulk compared to pyrazine rings.

*APA = (Z)-3-Amino-N-(3-amino pyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid.

The Impact of Metal Chelation on UV-Vis Spectra

A defining feature of pyrazine amino acid derivatives is their capacity to act as multidentate ligands. When PAADs coordinate with transition metals, the lone pairs on the nitrogen and oxygen atoms are stabilized, directly altering the HOMO-LUMO gap. This results in measurable bathochromic (red) or hypsochromic (blue) shifts in the UV-Vis spectrum, making them excellent candidates for colorimetric sensors[2][3].

For example, in the APA ligand system, the free ligand exhibits an


 transition of the NH₂ group at 402 nm. Upon chelation with transition metals, this band shifts significantly, validating the participation of the amino group in the coordination sphere[2].
Table 2: Spectral Shifts of APA Ligand Upon Metal Chelation[3]
Species

(

Pyrazine)

(

NH₂ Group)
Spectral Shift Observation
Free APA Ligand 300–344 nm402 nmBaseline reference state.
Cu²⁺ Chelate 315 nmShifted < 402 nmBathochromic shift of specific bands; confirms mononegative tridentate binding.
Pt⁴⁺ Chelate 320 nmShifted < 402 nmHypsochromic/Bathochromic shifts confirm mononegative bidentate binding.

Self-Validating Experimental Protocol: UV-Vis Titration

To ensure scientific integrity and reproducibility, the following step-by-step protocol outlines a self-validating system for measuring the UV-Vis absorption spectra of PAADs and determining their metal-binding affinities.

Step 1: Reagent Preparation & Solvent Selection

  • Action: Prepare a

    
     M stock solution of the pyrazine amino acid derivative in a spectroscopic-grade solvent (e.g., acetonitrile, ethanol, or water)[1][4].
    
  • Causality: Pyrazine derivatives can aggregate at high concentrations, leading to scattering artifacts and deviations from the Beer-Lambert law. A

    
     M concentration ensures the absorbance remains within the linear dynamic range of the detector (0.1–1.0 AU).
    

Step 2: Baseline Correction

  • Action: Fill both the reference and sample quartz cuvettes (1 cm path length) with the pure solvent and run a baseline scan from 200 to 800 nm.

  • Causality: Dual-beam spectrophotometers dynamically subtract fluctuations in lamp intensity and solvent matrix absorbance. This is critical for resolving the weak

    
     transitions typical of pyrazine nitrogens.
    

Step 3: Ligand Spectrum Acquisition

  • Action: Replace the solvent in the sample cuvette with the PAAD solution and acquire the spectrum. Identify the

    
     (300–340 nm) and 
    
    
    
    (350–500 nm) peaks[1].

Step 4: Incremental Metal Titration

  • Action: Titrate a standardized metal ion solution (e.g., Cu²⁺) into the sample cuvette in 0.1 molar equivalent increments. Record a spectrum after each addition until no further spectral changes are observed.

  • Causality: Incremental titration generates a binding isotherm, allowing for the precise calculation of the dissociation constant (

    
    ) and binding stoichiometry.
    

Step 5: Isosbestic Point Verification (Quality Control)

  • Action: Overlay all titration spectra and identify isosbestic points (wavelengths where total absorbance remains constant during the titration).

  • Causality: The presence of a sharp isosbestic point acts as an internal quality control. It self-validates that the spectral shift is strictly due to a 1:1 stoichiometric conversion between the free and bound states, ruling out sample degradation, precipitation, or baseline drift.

Workflow Visualization

The following diagram illustrates the logical progression of the standardized UV-Vis characterization workflow.

UVVisProtocol A 1. Sample Preparation Dissolve PAAD in Spectroscopic Grade Solvent B 2. Baseline Correction Dual-Beam Subtraction of Solvent Matrix A->B C 3. Spectral Acquisition Scan 200-800 nm (Identify π→π* & n→π*) B->C D 4. Perturbation/Titration Introduce Metal Ions (e.g., Cu²⁺, Pt⁴⁺) C->D E 5. Isosbestic Validation Confirm 1:1 Stoichiometric Conversion D->E F 6. Data Analysis Calculate Kd and Molar Absorptivity (ε) E->F

Standardized UV-Vis titration workflow for pyrazine amino acid derivatives.

References

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds Source: MDPI URL
  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate Source: Nanoient URL
  • Structural, Theoretical and Biological Studies of (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid (APA; L)
  • UV spectra of pyrazine-2-amidoxime obtained in three solvents Source: ResearchGate URL
  • 2-[(Pyrazin-2-yl)

Sources

Safety Operating Guide

Proper Disposal Procedures for Ethyl 2-amino-2-(pyrazin-2-yl)acetate

[1][2]

Executive Summary

Ethyl 2-amino-2-(pyrazin-2-yl)acetate (CAS: 159470-82-3) is a functionalized pyrazine derivative typically used as a pharmaceutical intermediate.[1][2][3] Due to the presence of the basic pyrazine nitrogen, the primary amine, and the hydrolyzable ester moiety, this compound requires strict segregation from strong oxidizers and acids to prevent uncontrolled exothermic reactions or the formation of hazardous byproducts.[1]

Immediate Action Directive:

  • Do NOT dispose of down the drain.[4]

  • Do NOT mix with nitric acid or strong oxidizing agents.[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][3]

Chemical Profile & Hazard Assessment

Understanding the molecular reactivity is the first step in safe disposal.[3] This compound acts as a weak base and a potential nucleophile.[1][3]

ParameterDataOperational Implication
CAS Number 159470-82-3Use for waste manifesting and inventory tracking.[1][3]
Molecular Formula C₈H₁₁N₃O₂High nitrogen content; incineration may generate NOx gases.[3]
Physical State Solid (typically) or OilSolids require "Lab Pack" disposal; oils may require dissolution.[3]
GHS Hazards H302, H315, H319, H335Harmful if swallowed; Irritant. Wear full PPE (Nitrile gloves, safety glasses, lab coat).[1][3]
Reactivity Amine (Basic), Ester (Hydrolyzable)Incompatible with Acids & Oxidizers. Acid contact may induce hydrolysis/heat.[1]

Pre-Disposal: Segregation & Storage Protocol

Effective waste management begins at the bench.[3] Improper segregation is the leading cause of waste container incidents.[3]

Segregation Logic
  • Isolate from Oxidizers: The amine and pyrazine rings are electron-rich and can react violently with strong oxidizers (e.g., Nitric Acid, Permanganates).[1][3]

  • Isolate from Acids: Strong acids can hydrolyze the ethyl ester, releasing ethanol and the corresponding carboxylic acid.[1][3] This reaction is exothermic and can pressurize sealed waste containers.[3]

  • Odor Control: Pyrazine derivatives often possess distinct, diffusive odors.[1] Double-bagging solid waste is recommended to maintain air quality.[1][3]

DOT Diagram: Waste Classification & Segregation Flow[4]

WasteSegregationStartWaste Generation:Ethyl 2-amino-2-(pyrazin-2-yl)acetateStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidPure Solid / PrecipitateStateCheck->SolidBulk SolidDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisTrace ResidueSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Organic Waste(e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Organic Waste(e.g., Ethanol, Ethyl Acetate)SolventCheck->NonHalogenatedNo HalogensAqueousAqueous Solution(Do NOT Drain Pour)SolventCheck->AqueousWater BasedSolidBinSolid Hazardous Waste Bin(Double Bagged)Solid->SolidBinDebris->SolidBinSharpsSharps Container(If Needles/Glass involved)Debris->SharpsSharps Present

Figure 1: Decision logic for segregating Ethyl 2-amino-2-(pyrazin-2-yl)acetate waste streams based on physical state and solvent composition.[1][3]

Disposal Workflows

Scenario A: Solid Waste (Pure Compound)

Objective: Dispose of bulk expired or unused solid substance.[3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][3]

  • Labeling: Affix a hazardous waste label. Clearly write the full chemical name. Do not use abbreviations/structures alone.

    • Hazard Check: Mark "Toxic" and "Irritant".[1][3]

  • Packing: Transfer the solid into the container. If the compound is in a glass vial, place the entire vial into the waste container to minimize dust generation.[1][3]

  • Odor Mitigation: If the odor is perceptible, place the waste container inside a secondary sealable bag (Ziploc type) before placing it in the satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Dispose of solutions containing the compound.[3]

  • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1][3]

  • Compatibility Check: Ensure the waste container does not contain acidic waste (pH < 4).[1][3]

  • Transfer: Pour into the appropriate "Organic Solvent Waste" carboy using a funnel.

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.

Scenario C: Empty Containers & Contaminated Debris

Objective: Dispose of vials, gloves, and weigh boats.

  • "Empty" Definition: A container is considered RCRA empty if less than 3% of the weight remains (for containers < 119 gallons).[1][3]

  • Debris: Place nitrile gloves and paper towels in the "Solid Hazardous Waste" bag.

  • Glassware: Defaced glass vials should be placed in a hard-walled sharps/glass container, not the soft solid waste bag, to prevent puncture injuries for EHS staff.

Emergency Procedures: Spills and Exposure

Despite best practices, spills occur.[1][3][5] This protocol ensures rapid containment.[1][3]

DOT Diagram: Spill Response Matrix[4]

SpillResponseSpillSpill IncidentAssessAssess Volume & Hazard(< 100g/mL vs > 100g/mL)Spill->AssessMinorMinor Spill(Manageable by Lab Staff)Assess->MinorSmall/ContainedMajorMajor Spill(Evacuate & Call EHS)Assess->MajorLarge/High RiskPPEDon PPE:Double Nitrile Gloves,Goggles, Lab CoatMinor->PPEContainContainment:Use Absorbent Pads/VermiculiteCircle spill from outside inPPE->ContainCleanCleanup:Scoop into bag,Wash surface with soap/waterContain->CleanDisposalDisposal:Label as Hazardous Waste(Do not trash)Clean->Disposal

Figure 2: Operational workflow for managing spills of Ethyl 2-amino-2-(pyrazin-2-yl)acetate.

Cleanup Steps for Minor Spills (< 50g/mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear double nitrile gloves and safety goggles.[1][3] Respiratory protection (N95) is recommended if dust is visible.[1][3]

  • Contain: Cover liquid spills with absorbent pads. For solids, cover with wet paper towels to prevent dust dispersion.[1][3]

  • Collect: Scoop material into a sealable bag.

  • Decontaminate: Wipe the surface with a soap and water solution.[1][3] Avoid using bleach as it may react with the amine to form chloramines.[3]

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is not explicitly P-listed or U-listed.[1][3] However, waste solutions often carry the D001 (Ignitable) characteristic due to the solvent.[1][3] If the solid is determined to be toxic via TCLP, it may carry a D-code .[1][3]

  • Default Classification: Non-regulated chemical intermediate waste.[1][3] Must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][3]

References

  • PubChem. (n.d.).[1][3] Ethyl 2-(5-aminopyridin-2-yl)acetate Safety Data. National Library of Medicine.[1][3] Retrieved March 1, 2026, from [Link][1][3]

  • US Environmental Protection Agency (EPA). (2024).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3][6] Retrieved March 1, 2026, from [Link][1][3]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.